Fmoc-S-4-methoxybenzyl-L-penicillamine
Description
BenchChem offers high-quality Fmoc-S-4-methoxybenzyl-L-penicillamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-4-methoxybenzyl-L-penicillamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRXSQDFSBEAO-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-S-4-methoxybenzyl-L-penicillamine chemical structure and properties
An In-depth Technical Guide to Fmoc-S-4-methoxybenzyl-L-penicillamine: A Senior Application Scientist's Perspective
Executive Summary
Fmoc-S-4-methoxybenzyl-L-penicillamine, a specialized amino acid derivative, is a critical reagent in advanced solid-phase peptide synthesis (SPPS). Its unique trifunctional structure—comprising a base-labile Fmoc protecting group for the α-amine, an acid-labile 4-methoxybenzyl (Mob) group for the thiol, and a sterically demanding penicillamine core—provides peptide chemists with precise control over synthesis and the ability to introduce unique conformational constraints into peptide backbones. This guide elucidates the core physicochemical properties of this building block, provides detailed, field-proven protocols for its application, and explores its strategic importance in the development of peptide-based therapeutics, particularly in modulating the activity of hormones and other bioactive peptides.
Core Molecular Profile & Strategic Features
The utility of Fmoc-S-4-methoxybenzyl-L-penicillamine, often abbreviated as Fmoc-Pen(Mob)-OH, stems from the distinct roles of its three key structural components. Understanding these components is fundamental to its effective application.
-
The Penicillamine Core: Unlike its structural analog cysteine, penicillamine (β,β-dimethylcysteine) possesses two methyl groups on its β-carbon. This gem-dimethyl substitution imparts significant steric hindrance, which restricts the rotational freedom of the peptide backbone around the Cα-Cβ and Cβ-S bonds. This "molecular rigidity" is a powerful tool for medicinal chemists to lock peptides into specific conformations, potentially enhancing receptor binding affinity, selectivity, and resistance to proteolytic degradation.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: As the temporary protecting group for the α-amine, the Fmoc group is the cornerstone of the most widely used orthogonal SPPS strategy. Its lability under mild basic conditions (typically piperidine) allows for the sequential addition of amino acids without damaging acid-sensitive side-chain protecting groups or the resin linkage.[1][2] This mild deprotection protocol is a primary advantage over older Boc-based strategies that require repetitive, harsh acid treatments.[3]
-
The S-4-methoxybenzyl (Mob or pMeOBzl) Group: The Mob group serves as a semi-permanent protecting group for the nucleophilic thiol side chain. Its key feature is its stability to the basic conditions used for Fmoc removal, yet its susceptibility to cleavage by strong acids, such as Trifluoroacetic Acid (TFA), during the final deprotection step.[4][5] This orthogonality to the Fmoc group is essential for successful synthesis. The electron-donating methoxy group makes the Mob group more acid-labile than an unsubstituted benzyl group, facilitating its removal under standard final cleavage conditions.[6]
Physicochemical Properties
A clear understanding of the quantitative properties of Fmoc-Pen(Mob)-OH and related compounds is essential for accurate stoichiometric calculations and analytical characterization.
| Property | Fmoc-S-4-methoxybenzyl-L-penicillamine | S-4-methoxybenzyl-L-penicillamine | Fmoc-S-trityl-L-penicillamine |
| Abbreviation | Fmoc-Pen(Mob)-OH | H-Pen(Mob)-OH | Fmoc-Pen(Trt)-OH |
| CAS Number | Not explicitly found; derivative | 387868-34-0[7][8] | 201531-88-6[9][10] |
| Molecular Formula | C₂₈H₂₉NO₅S[6] | C₁₃H₁₉NO₃S[7][8] | C₃₉H₃₅NO₄S[9][10] |
| Molecular Weight | 491.61 g/mol [6] | 269.34 g/mol [7][8] | 613.77 g/mol [9] |
| Appearance | White to off-white powder | White powder[7][8] | White to off-white solid powder |
| Melting Point | Not available | 163-171 °C[7][8] | 111-121 °C[9] |
| Solubility | Soluble in DMF, NMP, DCM | - | Soluble in DMF, DMSO, Methanol, DCM[9] |
| Storage Conditions | 2-8°C or -20°C for long-term | 2-8°C[7] | 2-8°C or -15 to -25°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Pen(Mob)-OH into a peptide sequence follows the standard, cyclical workflow of Fmoc-based SPPS. The causality behind each step is critical for ensuring high-yield, high-purity synthesis.
Experimental Protocol: Step-wise Incorporation of Fmoc-Pen(Mob)-OH
This protocol assumes a standard manual or automated synthesis on a 0.1 mmol scale using a rink amide resin for a C-terminally amidated peptide.
-
Resin Preparation & Swelling:
-
Action: Place the resin in the reaction vessel. Wash and swell the resin with N,N-Dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling the resin is paramount. It uncoils the polymer chains, making the reactive sites fully accessible for subsequent chemical steps. DMF is the solvent of choice due to its excellent resin-swelling properties and ability to dissolve the protected amino acid reagents.[1]
-
-
N-Terminal Fmoc Deprotection:
-
Action: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for an additional 7-10 minutes.
-
Causality: Piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl group, liberating the N-terminal amine.[2] The two-step treatment ensures complete removal; the first short treatment removes the bulk of the Fmoc groups, and the second, longer treatment drives the reaction to completion. The resulting dibenzofulvene byproduct is washed away with DMF.
-
-
Washing:
-
Action: Wash the resin thoroughly with DMF (5-7 times).
-
Causality: This step is non-negotiable. Residual piperidine will neutralize the incoming activated amino acid, completely inhibiting the coupling reaction. Thorough washing ensures a clean, basicity-free environment for the next step.
-
-
Amino Acid Activation and Coupling:
-
Action: In a separate vessel, pre-activate Fmoc-Pen(Mob)-OH (3-5 equivalents) with a coupling reagent like HATU (0.95 eq. relative to amino acid) and a base such as DIPEA (2 eq. relative to amino acid) in DMF for 2-5 minutes. Add this activation mixture to the resin.
-
Causality: The carboxylic acid of the amino acid must be converted into a more reactive species to form an amide bond with the resin's free amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that forms a reactive O-acylisourea intermediate. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to facilitate the reaction and neutralize any acidic byproducts without causing premature Fmoc deprotection. A slight excess of the amino acid ensures the coupling reaction goes to completion.
-
-
Coupling Reaction:
-
Action: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.
-
Causality: Sufficient time and agitation are required to ensure all free amines on the resin have reacted. The steric hindrance from the penicillamine core may slightly slow the reaction compared to less bulky amino acids, warranting a slightly longer coupling time.
-
-
Final Washing:
-
Action: Wash the resin with DMF (3 times) followed by Dichloromethane (DCM) (3 times).
-
Causality: This removes excess reagents and byproducts, preparing the peptide-resin for the next cycle of deprotection and coupling or for final cleavage.
-
SPPS Workflow Visualization
The cyclical process of incorporating Fmoc-Pen(Mob)-OH is illustrated below.
Caption: The Fmoc-SPPS cycle for incorporating a Pen(Mob) residue.
The Chemistry of Final Cleavage and Deprotection
The final step in SPPS is to cleave the completed peptide from the solid support and remove all side-chain protecting groups, including the Mob group on the penicillamine residue. This is a critical step where side reactions can significantly reduce the yield and purity of the final product.
Mechanism and the Role of Scavengers
Treatment with a strong acid, typically 95% TFA, protonates the ether linkage of the Mob group, leading to its cleavage and the formation of a free thiol on the penicillamine residue.[11] The process also generates a highly reactive 4-methoxybenzyl carbocation. This cation is an aggressive electrophile that can irreversibly modify nucleophilic amino acid side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met).
To prevent these deleterious side reactions, the cleavage cocktail must contain scavengers . These are nucleophilic molecules added to the TFA to trap, or "scavenge," the reactive carbocations as they are formed.[11][12]
-
Triisopropylsilane (TIS): An excellent scavenger for trityl-based cations and also effective against benzyl-type cations. It works via reductive quenching.[13]
-
Water: Acts as a scavenger for t-butyl cations generated from other protecting groups (e.g., Boc, tBu).[12][13]
-
Thioanisole or 1,2-Ethanedithiol (EDT): Soft nucleophiles that are particularly effective at scavenging benzyl-type cations and can also help prevent the oxidation of methionine and cysteine residues.[13][14]
A standard, robust cleavage cocktail for a peptide containing Pen(Mob) and other sensitive residues would be TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) .
Cleavage and Scavenging Workflow
Caption: The final cleavage process, highlighting the crucial role of scavengers.
Strategic Implications in Drug Discovery
The decision to incorporate Fmoc-Pen(Mob)-OH is a strategic one, aimed at achieving specific pharmacological endpoints.
Conformational Constraint in Hormone Analogs
Penicillamine has been famously used to create analogs of peptide hormones like oxytocin and vasopressin. These nonapeptides contain a disulfide bridge between cysteine residues at positions 1 and 6. Replacing one or both cysteines with penicillamine introduces steric bulk that can significantly alter the peptide's three-dimensional structure. This can lead to profound changes in biological activity, transforming an agonist into a potent antagonist or enhancing selectivity for a specific receptor subtype.
Contextual Application: The Oxytocin Signaling Pathway
Peptides synthesized using Fmoc-Pen(Mob)-OH, such as oxytocin antagonists, are designed to interact with specific cellular targets. Understanding the downstream signaling pathway is key to interpreting their biological effects. Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[15][16]
The primary signaling cascade initiated by OXTR activation is through the Gαq protein pathway:
-
Receptor Activation: Oxytocin (or an agonist) binds to the OXTR.
-
G-Protein Coupling: The receptor activates the heterotrimeric G-protein Gαq.
-
PLC Activation: Gαq activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses like smooth muscle contraction.[7][8]
An antagonist developed with penicillamine would block this cascade at the very first step, preventing oxytocin from binding and initiating the signal.
Oxytocin Receptor (Gαq) Signaling Pathway
Caption: Simplified Gαq signaling cascade initiated by the oxytocin receptor.
Conclusion
Fmoc-S-4-methoxybenzyl-L-penicillamine is more than a mere building block; it is a strategic tool for peptide design and drug discovery. Its unique combination of a sterically demanding core and an orthogonal protecting group scheme allows researchers to create peptides with novel conformations and functions. A thorough, mechanism-based understanding of its incorporation into SPPS workflows and the precise chemistry of its deprotection are essential for harnessing its full potential. By enabling the synthesis of conformationally constrained peptide analogs, Fmoc-Pen(Mob)-OH continues to be an invaluable asset in the quest for more potent, selective, and stable peptide-based therapeutics.
References
-
Jurek, B., & Neumann, I. D. (2018). The Oxytocin Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908. [Link]
-
Kandiyal, P. S., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cell Communication and Signaling, 10(4), 329–335. [Link]
-
Creative Diagnostics. (n.d.). Oxytocin Signaling Pathway. Creative Diagnostics Technical Resources. [Link]
-
Busnelli, M., & Chini, B. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers in Endocrinology, 11, 587. [Link]
-
Jurek, B., & Neumann, I. D. (2018). The Oxytocin Receptor: From Intracellular Signaling to Behavior. Physiological Reviews. [Link]
-
Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). Fmoc-S-4-methoxybenzyl-L-penicillamine. Product Page. [Link]
-
Muttenthaler, M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3208. [Link]
-
Muttenthaler, M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Technical Library. [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]
-
EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Merck Technical Article. [Link]
-
ChemWhat. (n.d.). Fmoc-S-Trityl-L-penicillamine. ChemWhat Database. [Link]
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Technical Note. [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Application Note. [Link]
-
Aapptec. (n.d.). Fmoc-Pen(Trt)-OH. Aapptec Product Page. [Link]
-
Aapptec. (n.d.). Fmoc-Pen(Trt)-OH. Aapptec Product Page. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Pen(Trt)-OH | 201531-88-6 | Benchchem [benchchem.com]
- 11. renyi.hu [renyi.hu]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. iee.unibe.ch [iee.unibe.ch]
Precision Engineering of Constrained Peptides: The Penicillamine Toolkit
Executive Summary
In the landscape of peptide drug discovery, conformational constraint is the primary driver for enhancing potency, selectivity, and metabolic stability. While cyclization and stapling are macro-level strategies, Penicillamine (Pen,
This guide details the technical application of Penicillamine in Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL). Unlike Cysteine, the gem-dimethyl group of Penicillamine introduces profound steric bulk (the Thorpe-Ingold effect), which restricts backbone torsion angles and modulates disulfide kinetics. This document provides validated protocols for overcoming the synthetic lethargy of Pen couplings, engineering orthogonal disulfide pairings, and utilizing Pen as a transient surrogate for Valine in ligation chemistries.
Structural Fundamentals: The Gem-Dimethyl Effect
To deploy Penicillamine effectively, one must understand the structural causality it imposes on the peptide backbone.
Steric Restriction of Torsion Angles
The presence of two methyl groups on the
-
Constraint: The rotation around the
bond is severely restricted compared to Cysteine. This pre-organizes the side chain, reducing the entropic penalty for disulfide bond formation. -
Backbone Rigidity: The bulk forces the backbone
and angles into narrow regions of the Ramachandran plot, often favoring turn conformations ( -turns) even in linear precursors.
The Stability Hierarchy
In disulfide engineering, Penicillamine alters the redox equilibrium. The steric shield protects the sulfur atom from nucleophilic attack (thiol-disulfide exchange), rendering Pen-containing disulfides significantly more stable in plasma than native Cys-Cys bonds.
| Disulfide Pair | Formation Kinetics ( | Reductive Stability ( | Primary Application |
| Cys-Cys | Fast | Low (Prone to scrambling) | Native folding |
| Pen-Cys | Moderate | High | Stabilized analogs |
| Pen-Pen | Slow (Sterically hindered) | Very High (Steric shield) | Metabolic armor |
Synthetic Methodologies: Overcoming Steric Hindrance
Incorporating Fmoc-Pen(Trt)-OH requires deviation from standard automated SPPS protocols. The same steric bulk that stabilizes the final product impedes the coupling reaction.
Coupling Reagents and Conditions
Standard HBTU/DIEA protocols often result in deletion sequences (incomplete coupling) at the Pen position or the subsequent amino acid.
Recommended Protocol:
-
Activator: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU with HOAt . The pyridine nitrogen in HOAt/PyAOP assists in pre-activation via a neighboring group effect, superior to HOBt.
-
Base: Collidine (TMP) is preferred over DIPEA for difficult couplings to minimize racemization, though DIPEA is acceptable if reaction time is controlled.
-
Temperature: Elevated temperature (
C) significantly improves coupling yields but increases the risk of Cys/Pen racemization. Microwave-assisted SPPS at C for 10 minutes is the gold standard for Pen.
Validated Coupling Workflow (Fmoc-SPPS)
Figure 1: Optimized workflow for introducing Penicillamine into peptide sequences. Note the requirement for stronger activation (PyAOP) for both the Pen residue and the subsequent amino acid.
Orthogonal Disulfide Engineering
One of the most powerful applications of Penicillamine is directing the folding of cysteine-rich peptides (e.g., conotoxins, insulin) without using complex orthogonal protecting groups (like Acm/Trt/Mob).
The Kinetic Orthogonality Principle
In a redox buffer (GSH/GSSG), Cys-Pen mixed disulfides form preferentially over Pen-Pen homodimers. The Pen-Pen bond is thermodynamically stable but kinetically inaccessible under mild oxidation conditions due to the clash of four methyl groups.
Protocol: Regioselective Folding To force a specific connectivity in a bis-disulfide peptide (e.g., Cys1-Cys3, Cys2-Cys4):
-
Replace Cys2 and Cys4 with Pen .
-
Synthesize the linear peptide with all thiols free (Trt protection).
-
Subject to air oxidation or DMSO oxidation.
-
Result: The Cys residues will preferentially pair with Pen residues (Cys1-Pen2 / Cys3-Pen4 is unlikely; Cys-Cys and Pen-Pen are minimized if sequence permits). Note: This depends heavily on the intervening loop length.
Penicillamine in Ligation: The Valine Surrogate[1]
Native Chemical Ligation (NCL) typically requires an N-terminal Cysteine.[1] This leaves a "scar" of Cysteine at the ligation site. Desulfurization converts Cys to Ala. But what if the native sequence requires Valine ?
Strategy: Use Penicillamine as the N-terminal residue for ligation.[2]
-
Ligation: Pen attacks the thioester. The steric bulk makes this slower than Cys-NCL; addition of MPAA (aryl thiol catalyst) is mandatory.
-
Desulfurization: Radical-mediated desulfurization removes the thiol.[2]
-
Result: The
-dimethylcysteine becomes Valine .
Ligation-Desulfurization Pathway
Figure 2: The Penicillamine-directed Native Chemical Ligation strategy allows for the synthesis of Valine-containing peptides at the ligation junction.
Case Study: Conotoxin RgIA Analogs
Objective: Improve the selectivity of
Challenge: The native disulfide bond (Cys-Cys) is susceptible to reduction and scrambling in vivo.
Solution: Researchers systematically replaced Cysteine with Penicillamine.[3]
-
Experiment: Solid-phase synthesis of [Pen2, Pen8]-RgIA.
-
Observation: The analog showed 9000-fold increased potency and total resistance to disulfide scrambling.[3]
-
Mechanism: The Pen residues locked the peptide into the bioactive conformation (rigidification) and shielded the disulfide from reductase enzymes.
Data Summary:
| Analog | IC50 (nAChR) | Serum Stability ( |
| Native RgIA | 1.5 nM | < 1 hour |
| RgIA-5474 (Pen-modified) | 0.0005 nM | > 24 hours |
References
-
Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides: Conformational analysis and molecular dynamics." Biochemical Journal. Link
-
Zheng, J. S., et al. (2015).[4] "Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides." Journal of the American Chemical Society.[5] Link
-
Haase, C., et al. (2008).[6] "Native chemical ligation at valine." Angewandte Chemie International Edition. Link
-
Romero, H. K., et al. (2017). "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism."[3] Journal of Medicinal Chemistry. Link
-
Malins, L. R., & Payne, R. J. (2014). "Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins." Current Opinion in Chemical Biology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Native chemical ligation at valine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-S-4-methoxybenzyl-L-penicillamine: Comprehensive Safety Data Sheet (SDS) Analysis and SPPS Integration Guide
Executive Summary
As peptide therapeutics evolve toward highly constrained, metabolically stable architectures, the incorporation of sterically hindered unnatural amino acids has become paramount. Fmoc-S-4-methoxybenzyl-L-penicillamine (Fmoc-Pen(Mob)-OH; CAS: 387868-24-8) is a critical building block in this domain. Penicillamine (
Part 1: Physicochemical Profiling & Hazard Causality
Understanding the Safety Data Sheet (SDS) of Fmoc-Pen(Mob)-OH requires looking beyond standard hazard codes to the molecular mechanisms driving them. As a synthetic derivative, its safety profile is dictated by its three distinct functional domains: the lipophilic Fmoc group, the acidic free carboxyl terminus, and the thioether-linked Mob group.
Quantitative Data & Hazard Profile
| Property / Hazard | Value / Classification | Mechanistic Causality / Operational Notes |
| Chemical Formula | C28H29NO5S | High carbon-to-heteroatom ratio drives extreme lipophilicity. |
| Molecular Weight | 491.60 g/mol | Requires precise stoichiometric calculation to prevent synthesis truncation. |
| Appearance | White to off-white powder | Crystalline nature makes it highly prone to aerosolization if mishandled. |
| Skin Irritation | Category 2 (H315) | Fmoc lipophilicity facilitates stratum corneum penetration; carboxyl acidity disrupts the barrier [2]. |
| Eye Irritation | Category 2A (H319) | Direct contact causes localized pH drop, leading to rapid surface protein denaturation [3]. |
| STOT SE | Category 3 (H335) | Inhalation of micro-particulates triggers acute respiratory mucosal inflammation [4]. |
Hazard Logic & Degradation Pathways
The following diagram maps the structural features of Fmoc-Pen(Mob)-OH directly to their corresponding GHS hazard classifications and degradation risks.
Mechanistic causality of Fmoc-Pen(Mob)-OH SDS hazards and degradation pathways.
Part 2: Handling, Storage, and Stability Logistics
To maintain a self-validating synthesis system, reagent integrity must be guaranteed before coupling begins.
-
Storage Causality: Store strictly at 2-8°C in a desiccated environment. The Mob thioether is highly susceptible to oxidation to the sulfoxide form if exposed to ambient air and moisture over prolonged periods.
-
Degradation by Ambient Amines: Exposure to volatile amines (e.g., ammonia or piperidine vapors common in peptide labs) will trigger premature cleavage of the Fmoc group via an E1cB mechanism. This generates dibenzofulvene (DBF) and the free amine, which subsequently polymerizes, ruining the reagent's coupling efficacy .
-
Spill Management: Never sweep the dry powder, as this exacerbates the H335 aerosolization hazard. Moisten the spill with a low-volatility solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent materials [5].
Part 3: Technical Workflow: Integration into SPPS
The Strategic Choice of the Mob Group
Penicillamine's gem-dimethyl groups create extreme steric hindrance around the
Self-Validating SPPS Methodology
This step-by-step protocol is designed as a closed, self-validating system. The inclusion of specific activators and validation checkpoints prevents predictable sequence truncations.
Step 1: Reagent Preparation & Activation
-
Causality: The steric bulk of Penicillamine severely restricts the nucleophilic attack trajectory of the resin-bound amine. Standard uronium coupling reagents (e.g., HATU) can lead to unwanted guanidinylation of the N-terminus due to the sluggish coupling rate.
-
Action: Dissolve 4.0 equivalents of Fmoc-Pen(Mob)-OH and 4.0 equivalents of Oxyma Pure in anhydrous DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Incubate for 2 minutes to form the highly reactive active ester.
Step 2: High-Efficiency Coupling
-
Causality: Overcoming the high activation energy barrier requires extended time or thermal energy.
-
Action: Add the activated mixture to the deprotected resin. React for 3 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 10 minutes.
-
Validation Checkpoint: Perform a Kaiser test. A colorless bead indicates complete coupling. A blue bead necessitates a second coupling cycle using a different activator (e.g., PyAOP) to drive the reaction to completion.
Step 3: Global Cleavage and Oxidative Mob Removal
-
Causality: Standard 95% TFA cleavage cocktails will not cleave the Mob group because the resulting 4-methoxybenzyl carbocation is insufficiently stabilized. Direct oxidative cleavage simultaneously removes the Mob group and forms the desired disulfide bridge, elegantly bypassing a highly reactive free thiol intermediate [1].
-
Action: Treat the cleaved peptide with a solution of Iodine (
, 10 equivalents) in AcOH/H2O/MeOH (4:1:5 v/v/v) for 2 hours. -
Validation Checkpoint: Quench excess iodine with ascorbic acid until the solution turns completely colorless. Analyze the crude peptide via LC-MS to confirm the loss of the Mob mass (-120 Da) and the formation of the intramolecular disulfide bond (-2 Da).
SPPS workflow detailing orthogonal Mob deprotection and disulfide formation.
References
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Technical Guide: Solid Phase Peptide Synthesis of Fmoc-Pen(Mob)-OH
Abstract
This guide details the protocol for incorporating Fmoc-Pen(Mob)-OH (Fmoc-S-4-methoxybenzyl-L-penicillamine) into synthetic peptides using Solid Phase Peptide Synthesis (SPPS). Penicillamine (
Part 1: Strategic Chemical Context
The Steric Challenge: Penicillamine
Unlike Cysteine, Penicillamine possesses two methyl groups at the
-
Solution: Use high-efficiency coupling reagents (HATU/HOAt or DIC/Oxyma) and extended reaction times.
The Orthogonal Advantage: Mob vs. Trt
While Fmoc-Pen(Trt)-OH is the standard for generating free thiols upon cleavage, Fmoc-Pen(Mob)-OH is used when the thiol must remain protected after resin cleavage.
-
Mob Stability: Stable to 95% TFA (standard cleavage) and Iodine (oxidative folding).
-
Mob Removal: Requires strong acids (TFMSA, HF) or specific reductive conditions.
-
Application: Ideal for peptides requiring regioselective disulfide bond formation where an Acm-protected cysteine is oxidized by iodine while the Pen(Mob) remains intact.
Part 2: Step-by-Step Synthesis Protocol
Resin Selection & Preparation
-
Recommended Resins: Rink Amide (0.3–0.6 mmol/g) for C-terminal amides; Wang Resin (0.3–0.6 mmol/g) for C-terminal acids.
-
Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.
Coupling Protocol (The "Hindered" Cycle)
-
Reagent Selection:
-
Option A (Power): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Collidine (2,4,6-trimethylpyridine).
-
Option B (Low Racemization): DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1]
-
Note: Collidine is preferred over DIEA for Cys/Pen derivatives to minimize racemization at the
-carbon.
-
Protocol Steps (0.1 mmol scale):
-
Dissolution: Dissolve Fmoc-Pen(Mob)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF (approx. 2 mL).
-
Activation: Add DIC (0.4 mmol, 4 eq). Allow to pre-activate for 2 minutes (do not exceed 5 mins to avoid racemization).
-
Coupling: Add the mixture to the resin.
-
Incubation: Shake at room temperature for 2 hours .
-
Re-Coupling (Mandatory): Drain, wash with DMF, and repeat steps 1-4 with fresh reagents.
-
Monitoring: Perform a Kaiser Test. If slightly blue (common with hindered amines), perform a Chloranil test. If positive, perform a third coupling at 45°C (use microwave carefully: 50°C max, 10 min).
Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress aspartimide formation if Asp is present).
-
Cycle: Treat resin for 5 minutes, drain, then treat for 15 minutes.
-
Wash: Wash extensively with DMF (5x) and DCM (3x).
Part 3: Cleavage and Deprotection Pathways
The choice of cleavage cocktail determines the fate of the Mob group.
Pathway A: Resin Cleavage with Mob Retention (Orthogonal Strategy)
-
Goal: Cleave peptide from resin but keep Pen(Mob) protected.
-
Cocktail: TFA / TIS / H
O (95 : 2.5 : 2.5).[2] -
Procedure:
-
Add cocktail to dry resin. Shake for 2–3 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Result: Peptide is cleaved, but Pen(Mob) remains protected.
-
Pathway B: Global Deprotection (Mob Removal)
-
Goal: Remove resin and Mob group simultaneously.
-
Requirement: Strong acid (TFMSA) or HF (not covered here due to toxicity).
-
Cocktail (Low-High Acidity):
Part 4: Data & Troubleshooting
Quantitative Comparison of Coupling Reagents for Penicillamine
| Reagent System | Base | Coupling Efficiency (1 hr) | Racemization Risk | Recommended For |
| HBTU / HOBt | DIEA | Low (<70%) | Moderate | Simple couplings (not Pen) |
| HATU / HOAt | DIEA | High (>95%) | High (if prolonged) | Difficult sequences |
| HATU / HOAt | Collidine | High (>95%) | Low | Fmoc-Pen(Mob)-OH |
| DIC / Oxyma | None | High (>90%) | Very Low | Fmoc-Pen(Mob)-OH |
Troubleshooting Guide
-
Problem: Incomplete coupling (Positive Kaiser).
-
Problem: Racemization (D-Pen formation).
-
Problem: Mob group not removed.
Part 5: Workflow Visualization
Caption: Decision tree for Fmoc-Pen(Mob)-OH synthesis, highlighting the divergence between orthogonal retention (Path A) and global deprotection (Path B).
References
-
Albericio, F., & Tulla-Puche, J. (2008). The Application of Oxyma Pure in Peptide Synthesis. Organic Process Research & Development. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive.[9] Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Han, Y., et al. (2004). Synergistic Effect of Collidine and HOAt in HATU-Mediated Couplings. Journal of Peptide Science. Link
-
BenchChem. Fmoc-Pen(Trt)-OH vs Fmoc-Pen(Mob)-OH Comparative Data. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
Application Note & Protocols: Mastering the Challenge of Coupling Sterically Hindered Fmoc-Penicillamine
Introduction: The Unique Challenge of Penicillamine Incorporation
Penicillamine (Pen), a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, often used to introduce conformational constraints in peptide analogs due to the gem-dimethyl groups on its β-carbon.[1][2] In solid-phase peptide synthesis (SPPS) utilizing the popular Fmoc/tBu strategy, Fmoc-Pen(Trt)-OH is the standard building block.[1][3] However, the very steric bulk that makes it a desirable residue for introducing structural rigidity also presents a significant hurdle during peptide chain elongation. The two methyl groups, in close proximity to the carboxyl group, create substantial steric hindrance, which can severely impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4] This often leads to slow reaction kinetics and incomplete couplings, resulting in deletion sequences and overall low purity of the final peptide.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective coupling strategies for the sterically hindered Fmoc-Penicillamine. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of various coupling reagents and conditions to ensure successful and efficient incorporation of this challenging amino acid.
Understanding the Steric Hindrance and its Implications
The primary obstacle in coupling Fmoc-Pen(Trt)-OH is the steric shield created by the gem-dimethyl groups. This steric hindrance can lead to:
-
Slowed Reaction Kinetics: The bulky nature of the penicillamine side chain slows down the rate of amide bond formation.[6]
-
Incomplete Couplings: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to a significant percentage of unreacted N-terminal amines.
-
Increased Risk of Side Reactions: Prolonged reaction times or the use of harsh conditions to force the coupling can increase the likelihood of side reactions, including racemization.[7][8][9]
Therefore, a carefully optimized strategy is crucial to overcome these challenges and achieve high coupling efficiency.
Strategies for Efficient Coupling of Fmoc-Penicillamine
A multi-faceted approach, considering the choice of coupling reagent, additives, solvent, and reaction conditions, is necessary for the successful incorporation of Fmoc-Pen(Trt)-OH.
The Crucial Role of Coupling Reagents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings and can lead to low yields.[5][6] More powerful in-situ activating reagents are required to overcome the steric barrier.
Onium Salt-Based Reagents: These reagents are generally more effective for sterically demanding couplings as they form highly reactive active esters.[4]
-
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These are significantly more effective than carbodiimides.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester intermediate and a lower risk of epimerization.[4][10]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and more cost-effective alternative to HATU.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies comparable to HATU.[10][11] It incorporates the OxymaPure® moiety, making it a safer alternative to HOBt- and HOAt-based reagents.[10][11][12]
-
-
Phosphonium Salts (PyBOP, PyAOP): These reagents also offer high reactivity.[13]
Diagram 1: Activation Mechanism of Onium Salt Reagents
Caption: Workflow of Fmoc-Pen(Trt)-OH activation and coupling using onium salt reagents.
The Role of Additives
Additives are crucial for suppressing side reactions, particularly racemization, and can also enhance coupling efficiency.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[12] It can be used with carbodiimides or is incorporated into uronium salts like COMU.[10][14]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt in accelerating coupling and reducing racemization.[7]
Optimizing Reaction Conditions
-
Solvent Selection: The choice of solvent is critical for solvating the peptide-resin complex, which is essential for a successful coupling.[6]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[6]
-
Microwave-Assisted Peptide Synthesis (MAPS): A highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[6][16][17] However, caution must be exercised as high temperatures can increase the risk of racemization for sensitive amino acids.[16][17] Conventional heating to a controlled temperature (e.g., 60°C) can also be effective.[18]
-
-
Reaction Time and Double Coupling: Steric hindrance slows down the reaction rate, so extending the coupling time is often necessary.[6] A "double coupling" strategy, where the coupling step is repeated with a fresh solution of the activated amino acid, is a highly effective approach for ensuring complete reaction.[6]
Advanced Strategies for Extremely Hindered Couplings
In cases where even potent onium salt reagents fail to provide satisfactory results, more advanced techniques can be employed.
-
Acyl Fluoride Formation: Converting the carboxylic acid of Fmoc-Pen(Trt)-OH to a highly reactive acyl fluoride can be a very effective strategy for extremely hindered couplings.[6][19] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this in-situ conversion.[10]
Comparative Data of Coupling Reagents
The following table summarizes the general effectiveness of different coupling reagent classes for sterically hindered amino acids like Fmoc-Penicillamine.
| Coupling Reagent Class | Reagent Examples | Relative Reactivity | Key Advantages | Potential Drawbacks |
| Carbodiimides | DCC, DIC | Low to Moderate | Cost-effective | Often insufficient for hindered couplings, can lead to side reactions.[5][6] |
| Aminium/Uronium Salts | HATU, HCTU, COMU | High to Very High | Highly effective for hindered couplings, fast reaction rates.[4][6] COMU offers enhanced safety.[10][11] | Higher cost, potential for guanidinylation side reaction with excess reagent.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High | High reactivity, good for difficult sequences.[13] | Can be more expensive, byproducts can be difficult to remove in solution phase. |
| Acyl Fluoride Precursors | TFFH | Very High | Extremely effective for the most challenging sterically hindered couplings.[6][10][19] | Requires specific reagents and conditions. |
Experimental Protocols
Note: These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin used. Always monitor the completion of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.
Protocol 1: Double Coupling of Fmoc-Pen(Trt)-OH using HATU
This protocol is recommended as a robust starting point for incorporating Fmoc-Pen(Trt)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Pen(Trt)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
High-purity NMP
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes.
-
Drain the solvent.
-
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Pen(Trt)-OH (4 eq.) and HATU (3.9 eq.) in NMP.
-
Add DIPEA (8 eq.) to the solution and allow for pre-activation for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min).
-
-
Second Coupling:
-
Repeat the steps in "First Coupling" with a fresh solution of activated Fmoc-Pen(Trt)-OH.
-
After the second coupling, wash the resin thoroughly with NMP (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.
-
-
Monitoring:
-
Perform a ninhydrin test after the second coupling to confirm the absence of free amines. If the test is positive, a third coupling may be necessary.
-
Diagram 2: Double Coupling Protocol Workflow
Caption: Step-by-step workflow for the double coupling of Fmoc-Pen(Trt)-OH.
Protocol 2: Coupling of Fmoc-Pen(Trt)-OH using DIC/OxymaPure at Elevated Temperature
This protocol offers a balance of efficiency and cost-effectiveness, with the added benefit of avoiding potentially allergenic HOBt/HOAt-based reagents.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Pen(Trt)-OH (4 equivalents)
-
Diisopropylcarbodiimide (DIC) (4 equivalents)
-
OxymaPure® (4 equivalents)
-
High-purity NMP or a mixture of NMP/DMSO
-
Reaction vessel with temperature control
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in the chosen solvent for at least 30 minutes.
-
Drain the solvent.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Pen(Trt)-OH (4 eq.) and OxymaPure® (4 eq.) in the solvent.
-
Add the solution to the resin.
-
Add DIC (4 eq.) to the resin slurry.
-
Increase the temperature of the reaction vessel to 60°C and agitate for 2-4 hours.
-
Allow the reaction to cool to room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min) and then with DCM (3 x 1 min).
-
-
Monitoring:
-
Perform a ninhydrin test to confirm the completion of the reaction. If necessary, a second coupling can be performed.
-
Troubleshooting and Final Recommendations
-
Incomplete Coupling: If incomplete coupling persists even with the above protocols, consider switching to an even more potent reagent like COMU or employing the acyl fluoride strategy.
-
Racemization: While Penicillamine is not as prone to racemization as residues like Cysteine or Histidine, prolonged exposure to base or high temperatures can increase the risk.[8][20] Minimize pre-activation times and use the weakest effective base at the lowest necessary concentration. For base-sensitive couplings, a carbodiimide/OxymaPure approach without an external base might be preferable.[10]
-
Aggregation: For sequences prone to aggregation, using NMP or solvent mixtures, and performing the synthesis at elevated temperatures can help disrupt secondary structures and improve coupling efficiency.[9]
The successful incorporation of the sterically demanding Fmoc-Pen(Trt)-OH is achievable with a systematic and informed approach. By moving beyond standard coupling conditions and employing more potent reagents like HATU or COMU, in conjunction with optimized reaction parameters such as double coupling and elevated temperatures, researchers can effectively overcome the steric barrier and synthesize high-purity penicillamine-containing peptides.
References
- El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11027-11033. DOI:10.1039/C5OB02129D
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6146-6151.
- Albericio, F., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
- Merck Millipore. (2011). Novabiochem® Letters: 4/11.
- El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14597-14609.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
- Merck Millipore. (n.d.). Novabiochem®.
- Collins, J. M., et al. (2016). Coupling method for peptide synthesis at elevated temperatures. U.S.
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Giralt, E., et al. (1998). Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. Journal of Peptide Research, 52(4), 299-307.
- Beyermann, M., & Bienert, M. (1998). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in Molecular Biology, 73, 107-124.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Nowick, J. S. (2020).
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- Gray, W. R., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. Journal of the American Chemical Society, 115(21), 9579-9584.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Final Frontier of Peptide Synthesis: A Detailed Guide to S-4-methoxybenzyl (Mob) Group Removal using HF and TFMSA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide and organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The S-4-methoxybenzyl (Mob) group is a stalwart protector of thiol functionalities, particularly for cysteine residues in solid-phase peptide synthesis (SPPS). Its removal, however, requires a robust approach, most commonly employing strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This guide provides an in-depth exploration of these two powerful deprotection methodologies, offering detailed protocols, mechanistic insights, and practical guidance to navigate the challenges associated with this critical final step in synthesis.
The Chemistry of S-Mob Deprotection: A Tale of Two Acids
The removal of the S-Mob group proceeds via an acid-catalyzed cleavage of the sulfur-benzyl bond. Both HF and TFMSA are exceptionally strong acids capable of protonating the ether oxygen of the methoxybenzyl group, initiating the cleavage process. The choice between these two reagents often comes down to laboratory infrastructure, safety considerations, and the specific requirements of the peptide sequence.
Hydrogen Fluoride (HF): The Gold Standard with Stringent Demands
Anhydrous hydrogen fluoride is a highly effective reagent for global deprotection in Boc-based SPPS, capable of cleaving most benzyl-type protecting groups, including the S-Mob group, and releasing the peptide from the resin.[1][2] Its high volatility and extreme corrosiveness, however, necessitate specialized, HF-resistant apparatus and stringent safety protocols.[3]
Mechanism of HF-mediated S-Mob Deprotection
The cleavage mechanism with HF is predominantly of the SN1 type.[4] The strong acid protonates the methoxy group, leading to the departure of a stable 4-methoxybenzyl cation. This carbocation is then trapped by scavengers present in the reaction mixture to prevent unwanted side reactions with nucleophilic amino acid residues.
Figure 2: Experimental workflow for HF-mediated S-Mob deprotection.
Protocol 2: S-Mob Deprotection using Trifluoromethanesulfonic Acid (TFMSA)
This protocol is a common alternative to the HF method.
Materials:
-
Peptide-resin with S-Mob protected cysteine
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., thioanisole, m-cresol, 1,2-ethanedithiol)
-
Reaction vessel (e.g., round-bottom flask) with a stir bar
-
Ice bath
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Preparation:
-
Place the dried peptide-resin (typically 0.1-0.5 mmol) in a round-bottom flask equipped with a stir bar.
-
In a separate container, prepare the cleavage cocktail. A common cocktail consists of a 1:1:1 (v/v/v) mixture of TFMSA:TFA:thioanisole. The addition of m-cresol (5-10%) can also be beneficial.
-
Cool the flask containing the peptide-resin in an ice bath.
-
-
Cleavage Reaction:
-
Slowly add the pre-chilled cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 2-4 hours. The reaction can also be performed at room temperature, but this may increase the risk of side reactions.
-
-
Peptide Precipitation and Washing:
-
After the reaction is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two to three more times.
-
-
Drying:
-
Air dry the peptide pellet in a fume hood and then under high vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by preparative RP-HPLC.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and LC-MS.
-
Figure 3: Experimental workflow for TFMSA-mediated S-Mob deprotection.
Analytical Monitoring of Deprotection
Monitoring the progress of the deprotection reaction is crucial for optimizing reaction times and ensuring complete removal of the Mob group. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is the method of choice for this purpose. [5] Analytical HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
By taking small aliquots from the reaction mixture at different time points, neutralizing the acid, and injecting the sample onto the HPLC, one can monitor the disappearance of the starting material (S-Mob protected peptide) and the appearance of the product peak (deprotected peptide).
LC-MS Analysis:
For confirmation of the final product and identification of any side products, LC-MS is invaluable. [6]The same HPLC method can be used, with the eluent directed to a mass spectrometer. The expected mass of the deprotected peptide and potential masses of common byproducts (e.g., alkylated species) can be extracted from the total ion chromatogram.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction by HPLC to determine the optimal endpoint. |
| Insufficient acid strength for particularly stable protecting groups. | For TFMSA, ensure the reagent is fresh and anhydrous. For HF, ensure proper distillation. | |
| Significant Side Product Formation (Alkylation) | Inefficient scavenging of carbocations. | Optimize the scavenger cocktail based on the peptide sequence. Increase the concentration of scavengers. |
| Reaction temperature is too high. | Perform the cleavage at a lower temperature (e.g., 0°C or below). | |
| Low Yield of Precipitated Peptide | The peptide is soluble in the precipitation solvent (diethyl ether). | Use a different non-polar solvent for precipitation, such as methyl-tert-butyl ether (MTBE). Ensure the ether is sufficiently cold. |
| Incomplete cleavage from the resin. | Increase the cleavage reaction time. | |
| Oxidation of Methionine or Cysteine | Presence of oxidizing species. | Degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail. |
Table 2: Troubleshooting guide for S-Mob deprotection.
Conclusion
The removal of the S-4-methoxybenzyl protecting group using HF or TFMSA is a critical and often challenging step in peptide synthesis. A thorough understanding of the reaction mechanisms, potential side reactions, and the crucial role of scavengers is essential for success. By carefully selecting the deprotection method, optimizing the cleavage cocktail for the specific peptide sequence, and adhering to strict safety protocols, researchers can confidently and efficiently obtain their target peptides in high purity. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating this final, crucial deprotection step.
References
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Available at: [Link]
-
Hydrogen Fluoride Protocol - Environmental Health & Safety - University of Toronto. Available at: [Link]
-
Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99% - Cole-Parmer. Available at: [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. Available at: [Link]
-
Analysis of a Synthetic Peptide and Its Impurities | Agilent. Available at: [Link]
-
Guidelines for the Safe Use of Hydrofluoric Acid - McGill University. Available at: [Link]
-
Information on Hydrofluoric Acid - Stanford Environmental Health & Safety. Available at: [Link]
-
LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with. Available at: [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link]
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - MDPI. Available at: [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - Saurabh Khadse. Available at: [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. Available at: [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Available at: [Link]
-
Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]
-
Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis.... - ResearchGate. Available at: [Link]
-
Optimization of the Cleavage Reaction for Cyanylated Cysteinyl Proteins for Efficient and Simplified Mass Mapping - PubMed. Available at: [Link]
-
Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups - Peptides. Available at: [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. Available at: [Link]
-
Hf cleavage and deprotection from resins | PPTX - Slideshare. Available at: [Link]
-
Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed. Available at: [Link]
-
What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. Available at: [Link]
- WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents.
-
How to draw dot and cross diagrams | Poster | RSC Education. Available at: [Link]
-
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. Available at: [Link]
-
Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchGate. Available at: [Link]
-
HPLC Analysis and Purification of Peptides - PMC. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Available at: [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. Available at: [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - Spiral. Available at: [Link]
-
Side reactions in the SPPS of Cys-containing peptides - Academia.edu. Available at: [Link]
-
Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University. Available at: [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]
-
Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. | Request PDF - ResearchGate. Available at: [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed - NIH. Available at: [Link]
-
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - ePrints Soton. Available at: [Link]
-
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Available at: [Link]
Sources
High-Efficiency Activation Protocols for Fmoc-S-4-methoxybenzyl-L-penicillamine
[1]
Executive Summary & Scientific Context
Fmoc-S-4-methoxybenzyl-L-penicillamine (Fmoc-Pen(Mob)-OH) represents a unique challenge in Solid-Phase Peptide Synthesis (SPPS).[1] Penicillamine is the structural analogue of cysteine with two methyl groups replacing the hydrogen atoms at the
The Challenge: The bulk of the
-
Incomplete Coupling: Leading to deletion sequences.[1]
-
Slow Kinetics: Requiring extended reaction times.[1]
-
Racemization: The extended activation time allows base-catalyzed proton abstraction at the
position, leading to loss of chirality ( ).
The Solution: This guide details the use of 7-Azabenzotriazole (HOAt) derived reagents (HATU) and Ethyl (hydroxyimino)cyanoacetate (Oxyma) systems. These reagents generate active esters with enhanced reactivity (neighboring group effect) and lower racemization profiles compared to standard benzotriazoles (HOBt).[1]
Critical Analysis of Activation Reagents
The choice of reagent dictates the success of Fmoc-Pen(Mob)-OH incorporation.
| Reagent System | Activation Power | Racemization Risk | Recommendation | Mechanism Note |
| HATU / HOAt / Collidine | Highest | Low (if optimized) | Primary Choice | The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), accelerating the coupling rate by ~10-100x over HOBt.[1] |
| DIC / Oxyma Pure | High | Lowest | Safety / Auto | Generates a highly reactive ester without the explosion risks of benzotriazoles. Excellent for automated synthesizers to prevent precipitation.[1] |
| PyBOP / HOBt | Moderate | Moderate | Secondary | Useful if cost is a factor, but often too slow for the steric bulk of Pen, leading to higher racemization risks during the extended reaction. |
| HBTU / DIPEA | Low | High | Avoid | Generally insufficient for |
The "Gold Standard" Mechanism (HATU)
The superiority of HATU lies in the formation of the OAt-active ester. Unlike the OBt ester (from HBTU), the OAt ester benefits from the electron-withdrawing pyridine ring and a specific hydrogen bond acceptor that positions the incoming amine for attack.
Figure 1: The HATU activation pathway overcomes the steric wall presented by the gem-dimethyl groups of Penicillamine via the high reactivity of the OAt ester.
Detailed Experimental Protocols
Protocol A: Manual Synthesis (High Difficulty / Precious Samples)
Recommended for: Long sequences, expensive resins, or when previous couplings have failed.
Reagents:
-
Amino Acid: Fmoc-Pen(Mob)-OH (3.0 eq)[1]
-
Base: 2,4,6-Trimethylpyridine (TMP, Collidine) (6.0 eq) or DIPEA (6.0 eq)[1]
-
Note: Collidine is a weaker base than DIPEA and significantly reduces racemization risk for Cys/Pen derivatives.
-
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Resin Preparation: Swell resin in DCM (20 min), then wash with DMF (
).[1] -
Pre-Activation (Critical):
-
Coupling:
-
Monitoring:
-
Re-Coupling (Double Coupling):
-
Repeat the activation using DIC (3 eq) / Oxyma Pure (3 eq) in DMF for 2 hours. Changing the chemistry for the second coupling often captures unreacted sites.
-
Protocol B: Automated Synthesis (High Throughput)
Recommended for: Standard peptide synthesizers (e.g., CEM Liberty, Biotage).
Reagents:
-
Activator: DIC (0.5 M in DMF)[1]
-
Additive: Oxyma Pure (1.0 M in DMF)[1]
-
Amino Acid: Fmoc-Pen(Mob)-OH (0.2 M in DMF)[1]
Parameters:
-
Temperature:
(Microwave) or (Conventional Heat).-
Warning: Do not exceed
for Cys/Pen derivatives to prevent racemization and premature removal of the Mob group (though Mob is relatively stable, thermal stress promotes -elimination).
-
-
Time: 10 minutes (Microwave) or 60 minutes (Room Temp).
Troubleshooting & Optimization Logic
When coupling fails or yield is low, follow this decision matrix.
Figure 2: Logical workflow for addressing incomplete coupling of hindered Penicillamine residues.
The Racemization Trap
Penicillamine is highly prone to racemization because the sulfur atom stabilizes the enolate intermediate formed during activation.
-
Symptom: Product shows split peaks in HPLC (diastereomers).
-
Fix:
A Note on the Mob Group
While this note focuses on activation, remember that the S-4-methoxybenzyl (Mob) group is acid-stable relative to Trityl (Trt).
-
Implication: Standard TFA cleavage (95% TFA) will NOT remove the Mob group.
-
Post-Synthesis: To deprotect Mob, you must use TFMSA/TFA or HF cleavage protocols.[1] If you intended to have free thiols after standard TFA cleavage, you should have used Fmoc-Pen(Trt)-OH .[1][6] Use Pen(Mob) only if you intend to keep the sulfur protected during initial cleavage or require orthogonal deprotection.
References
-
BenchChem. A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[1][7]
-
Merck Millipore (Novabiochem). Novabiochem Letters: Introduction of hindered derivatives using HATU. [1]
-
Sigma-Aldrich. Peptide Coupling Reagents Guide: Comparison of HATU, HBTU, and Oxyma. [1]
-
Albericio, F., & Boman, J. M. (1999).[1] Dichloromethane/dimethylformamide/N-methylpyrrolidone (DCM/DMF/NMP) solvent mixtures.[1] (Regarding aggregation and solubility).
Sources
Protocol for manual synthesis using Fmoc-Pen(Mob)-OH
Application Note: Protocol for Manual Solid-Phase Peptide Synthesis Using Fmoc-Pen(Mob)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanistic Insights
Penicillamine (
However, the incorporation of penicillamine via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges:
-
Steric Hindrance: The gem-dimethyl groups on the
-carbon of penicillamine severely restrict the conformational space around thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -amine. While coupling Fmoc-Pen(Mob)-OH to a growing peptide chain is moderately hindered, coupling the subsequent amino acid onto the N-terminus of a resin-bound penicillamine residue is notoriously difficult. Standard coupling reagents (e.g., DIC/HOBt) often fail here, leading to deletion sequences. -
Orthogonal Protection (The Mob Group): The p-methoxybenzyl (Mob or PMB) group provides highly stable orthogonal protection for the thiol side chain. Unlike the highly acid-labile trityl (Trt) group, the Mob group is completely stable to standard Fmoc deprotection (20% piperidine) and standard TFA cleavage cocktails (95% TFA)[1]. This allows researchers to synthesize and purify a linear peptide with selectively protected thiols, which can later be deprotected using heavy metals (e.g., Hg(OAc)
) or oxidatively cleaved using iodine ( ) to directly form disulfide bridges[3].
Experimental Design and Reagent Selection
To overcome the steric hindrance of the
Quantitative Data: Coupling Optimization
The following table summarizes the optimized conditions for handling penicillamine in manual SPPS compared to standard protocols.
| Coupling Step | Reagent System | Equivalents | Time / Temp | Expected Yield |
| Standard AA onto linear chain | DIC / HOBt | 3.0 eq | 1 h @ 25°C | >98% |
| Fmoc-Pen(Mob)-OH onto linear chain | HATU / DIPEA | 3.0 eq | 2 h @ 25°C | >95% |
| Fmoc-AA-OH onto Pen(Mob) N-terminus | HATU / HOAt / DIPEA | 4.0 eq (Double Couple) | 2 x 3 h @ 25°C | 85–92% |
| Suboptimal: Fmoc-AA-OH onto Pen(Mob) | DIC / HOBt | 4.0 eq | 12 h @ 25°C | <50% (Not recommended) |
Mandatory Visualization: Synthesis Workflow
Workflow for the incorporation, elongation, and oxidative cyclization of Fmoc-Pen(Mob)-OH in SPPS.
Step-by-Step Experimental Protocol
Phase 1: Coupling of Fmoc-Pen(Mob)-OH
-
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 minute)[4].
-
Activation: In a separate vial, dissolve Fmoc-Pen(Mob)-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq). Stir for 1–2 minutes to generate the active ester.
-
Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 2 hours.
-
Verification: Wash the resin with DMF (5 × 1 minute). Perform a Kaiser (ninhydrin) test. Colorless/yellow resin beads indicate successful coupling. If blue, repeat the coupling step.
Phase 2: Coupling Onto the Penicillamine Residue (Critical Step)
Note: The
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 15 min). The extended second treatment ensures complete deprotection of the hindered amine. Wash with DMF (5 × 1 minute).
-
Activation of Next Amino Acid: Dissolve the next Fmoc-AA-OH (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF. Add DIPEA (8.0 eq) and stir for 1 minute[5].
-
First Coupling: Add to the resin and agitate for 3 hours. Wash with DMF (3 × 1 minute).
-
Second Coupling (Mandatory): Repeat the activation and coupling step with fresh reagents for an additional 3 hours to ensure near-quantitative conversion.
-
Verification: Perform a Chloranil test (the Kaiser test is often unreliable for the secondary-like hindered amine of Pen).
Phase 3: Cleavage and Global Deprotection
-
Preparation: Wash the completed resin sequence with DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H
O for 2 hours. Crucial Mechanistic Note: The Mob group is stable under these conditions and will remain attached to the penicillamine side chain[1]. -
Precipitation: Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.
-
Lyophilization: Dissolve the pellet in 50% aqueous acetonitrile and lyophilize.
Phase 4: Iodine-Mediated Mob Cleavage and Disulfide Formation
This step simultaneously removes the Mob group and oxidizes the free thiols to form a disulfide (e.g., Pen-Cys or Pen-Pen bridge).
-
Dissolution: Dissolve the crude, lyophilized Peptide-Pen(Mob) in a mixture of Acetic Acid / Methanol / H
O (e.g., 4:4:2 v/v/v) at a high dilution (approx. 1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization. -
Oxidation: Add a solution of Iodine (
, 10 eq) in methanol dropwise until the reaction mixture maintains a persistent yellow/brown color. -
Incubation: Stir the reaction at room temperature for 2 to 4 hours. The electrophilic iodine attacks the electron-rich p-methoxybenzyl ring, facilitating its cleavage and driving the subsequent oxidative disulfide formation.
-
Quenching: Add ascorbic acid (solid or aqueous solution) gradually until the solution turns completely colorless, indicating the reduction of excess iodine.
-
Purification: Concentrate the solution under reduced pressure to remove methanol, dilute with water, and purify the cyclic peptide via Preparative RP-HPLC.
References
1.1 - Frontiers[1] 2.3 - PMC (nih.gov)[3] 3.2 - Merck Millipore[2] 4.4 - MDPI[4] 5.5 - ACS Omega[5]
Sources
- 1. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Solubilization techniques for Fmoc-Pen(Mob)-OH aggregates
Technical Support Center: Solubilization & Handling of Fmoc-Pen(Mob)-OH
Status: Operational Subject: Troubleshooting Aggregation, Solubility, and Coupling of Fmoc-Pen(Mob)-OH Ticket Priority: High (Difficult Sequence/Steric Hindrance)
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, gelation, or incomplete coupling involving Fmoc-Pen(Mob)-OH (Fmoc-S-4-methoxybenzyl-L-penicillamine).
This amino acid presents a "perfect storm" for solid-phase peptide synthesis (SPPS) difficulties:
-
Steric Hindrance: The gem-dimethyl group on the
-carbon (characteristic of Penicillamine) severely restricts nucleophilic attack during coupling. -
Hydrophobicity: The p-methoxybenzyl (Mob) protecting group, combined with the Fmoc moiety, creates a highly hydrophobic monomer prone to
- stacking. -
Aggregation: The slow coupling kinetics caused by steric hindrance allow time for the growing peptide chain to form interchain hydrogen bonds (
-sheets), leading to "difficult sequences."
This guide provides an autonomous, step-by-step troubleshooting protocol to solubilize this monomer and ensure successful incorporation.
Module 1: Solvent Engineering (Pre-Coupling Solubilization)
Issue: The dry powder will not dissolve in standard DMF (Dimethylformamide) or precipitates upon standing.
Root Cause: Fmoc-Pen(Mob)-OH has low solubility in pure DMF due to the lipophilic Mob group. Standard 0.2 M concentrations often lead to saturation.
Protocol 1.1: The Polarity Shift Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dielectric constant and better disrupts hydrophobic aggregation than DMF.
| Solvent System | Solubility Rating | Recommended Concentration | Notes |
| Pure DMF | Low | < 0.1 M | Risk of precipitation. |
| Pure NMP | High | 0.2 - 0.3 M | Preferred standard solvent. |
| DMSO/NMP (1:4) | Very High | 0.3 - 0.5 M | "The Power Blend" - Use for stubborn aggregates. |
Protocol 1.2: The "Magic Mixture" (Chaotropic Additives) If the monomer remains cloudy or gels, you must disrupt the hydrogen bonding network using chaotropic salts.
-
Reagent: 0.4 M LiCl (Lithium Chloride) in anhydrous DMF or NMP.
-
Preparation: Dissolve dry LiCl in the solvent before adding the amino acid. The lithium ions coordinate with the peptide backbone amides, preventing intermolecular H-bonds.
Critical Alert: Do not use phosphate buffers or aqueous solvents. Strictly anhydrous conditions are required to prevent Fmoc cleavage or hydrolysis.
Module 2: Coupling Optimization (On-Resin)
Issue: The amino acid is dissolved, but coupling yields are low (<80%) or the resin clumps (aggregates).
Root Cause: The gem-dimethyl steric barrier slows the reaction. Standard DIC/HOBt activation is often too slow, allowing the resin-bound peptide to aggregate before the Fmoc-Pen(Mob)-OH can couple.
Protocol 2.1: High-Efficiency Activation Switch to reactive species that generate the highly active 7-azabenzotriazole ester.
-
Activator: HATU or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Stoichiometry: Use 3-4 equivalents of Amino Acid/Activator relative to resin loading.
Protocol 2.2: Microwave-Assisted Coupling Thermal energy is the most effective way to overcome the steric barrier of the Penicillamine gem-dimethyl group.
-
Temperature: 50°C (Max).
-
Time: 2 x 10 minutes (Double Couple).
-
Warning: Do not exceed 50°C. Cysteine and Penicillamine derivatives are prone to racemization and
-elimination (loss of the sulfur side chain) at higher temperatures (e.g., 75°C).
Module 3: Troubleshooting Logic & Visualization
Use the following logic flow to diagnose your specific failure mode.
Figure 1: Decision tree for solubilizing and coupling sterically hindered Fmoc-Pen(Mob)-OH.
Frequently Asked Questions (FAQ)
Q1: Why use the "Mob" protecting group instead of "Trt" (Trityl)? Answer: Fmoc-Pen(Trt)-OH is the standard for Fmoc SPPS because Trt is acid-labile (cleaves with 95% TFA). Mob (4-methoxybenzyl) is significantly more stable. It is traditionally used in Boc chemistry (HF cleavage) or in Fmoc chemistry when orthogonal protection is needed (e.g., you want to keep the Pen protected during TFA cleavage to form regioselective disulfides later).
-
Critical Troubleshooting Note: If you are trying to cleave Mob with standard TFA/TIS/Water cocktails, it will not cleave. You must use high-acidity cocktails (e.g., TFA/TMSBr/Thioanisole) or HF to remove the Mob group. If your mass spec shows "Product + 120 Da" (approx), your Mob group is still attached.
Q2: My reaction mixture turned into a gel. What happened?
Answer: You have encountered "physical crosslinking" via
-
Fix: Add KSCN (Potassium Thiocyanate) or LiCl to the reaction vessel immediately. Wash the resin with hot DMF (50°C) before re-attempting coupling.
Q3: Can I use standard microwave protocols (75°C or 90°C)?
Answer:No. Penicillamine is a
Q4: The Kaiser test is inconclusive (faint blue). Is it coupled? Answer: Steric hindrance from the Penicillamine often leads to false negatives/positives in colorimetric tests.
-
Verification: Perform a micro-cleavage of a small resin sample and analyze via HPLC/MS. Do not rely solely on Kaiser or Chloranil tests for Pen/Cys derivatives.
References
-
Albericio, F., et al. (2000). "Preparation and application of Fmoc-amino acid chlorides in peptide synthesis." Tetrahedron Letters. (Discusses activation of hindered amino acids).
-
CEM Corporation. (2020).[1] "Microwave Synthesis of Cysteine and Penicillamine Containing Peptides." Application Notes. (Specific protocols for temperature limits on Cys/Pen).
-
Merck Novabiochem. (2025). "Fmoc-Pen(Trt)-OH and Mob Analogs: Solubility and Handling." Technical Data Sheet. (Solubility data in DMF vs NMP).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6][7] Chemical Reviews. (Definitive guide on Mob vs Trt cleavage conditions).
-
Seebach, D., et al. (1996). "LiCl solubilization of peptide aggregates (The Magic Mixture)." Helvetica Chimica Acta. (Foundational text on using chaotropes in SPPS).
Sources
Solutions for low yield synthesis involving Penicillamine derivatives
Topic: Troubleshooting Low Yield & Side Reactions in Penicillamine Chemistry Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Penicillamine Paradox
Welcome to the technical support hub for hindered thiol chemistry. If you are here, you are likely experiencing low yields with Penicillamine (Pen) derivatives.
Penicillamine (
-
The Benefit: It provides exceptional stability against enzymatic degradation and restricts conformational freedom in peptidomimetics.
-
The Problem: That same steric bulk imposes a kinetic barrier to functionalization (S-alkylation/acylation) and traps the molecule in side-reaction pathways (thiazolidine formation) that Cysteine avoids.
This guide moves beyond standard protocols to address the mechanistic failure points specific to Penicillamine.
Module 1: The Thiazolidine Trap (The "Acetone Error")
Symptom: Drastic loss of mass, appearance of a byproduct +40 Da mass shift, or "disappearance" of the free thiol peak in NMR/LCMS.
Root Cause: Unlike Cysteine, Penicillamine reacts aggressively with ketones and aldehydes to form stable thiazolidine rings. This is often self-inflicted during glassware cleaning.
-
Mechanism: The nucleophilic nitrogen and sulfur attack the carbonyl carbon. The gem-dimethyl group on Penicillamine thermodynamically stabilizes the resulting 5-membered ring (The Thorpe-Ingold Effect).
Troubleshooting Protocol
| Step | Action | Technical Rationale |
| 1 | Eliminate Acetone | CRITICAL: Do not use acetone to wash glassware or as a solvent. Even trace residues in a rotovap bump trap can cyclize Penicillamine. |
| 2 | Scavenger Check | If your reaction generates aldehydes (e.g., oxidation steps), add a sacrificial amine (e.g., hydroxylamine) or ensure rapid workup. |
| 3 | Deprotection | If the thiazolidine is formed intentionally (as a protecting group), it requires acidic hydrolysis. Condition: 6M HCl, reflux, or Ag(I) assisted hydrolysis for milder conditions. |
Visualization: The Thiazolidine Trap
Figure 1: Mechanism of unintended thiazolidine formation. The reaction with acetone is rapid and often irreversible under standard workup conditions.
Module 2: Overcoming Steric Hindrance in S-Alkylation
Symptom: Reaction stalls at <30% conversion. Unreacted starting material persists despite excess electrophile.
Root Cause: The
Optimization Protocol
1. Solvent & Base Switch: Move from non-polar solvents to polar aprotic systems to strip the cation and expose the thiolate.
-
Standard (Fails): DCM + Triethylamine.
-
Optimized: DMF or NMP + Cs₂CO₃ (Cesium Carbonate).
-
Why? The Cesium effect. The large Cs⁺ radius forms a loose ion pair with the thiolate, increasing its nucleophilicity ("naked anion" effect) to overcome the steric barrier.
-
2. Temperature & Catalyst:
-
Heat: Increase T to 40–50°C. Warning: Monitor for racemization (see FAQ).
-
Catalyst: Add KI (Potassium Iodide) if using alkyl chlorides/bromides (Finkelstein condition) to generate a more reactive iodide electrophile in situ.
3. Protecting Group Selection (Synthesis Planning): If you are building a peptide, the choice of S-protection is binary based on your cleavage strategy.
| Protecting Group | Stability | Removal Condition | Notes |
| Trityl (Trt) | Acid Labile | 1-5% TFA in DCM + Scavengers (TIS/EDT) | Recommended. Bulky but leaves easily due to stable carbocation formation. |
| Acm (Acetamidomethyl) | Acid Stable | I₂ oxidation or Ag(I) salts | Useful for orthogonal disulfide formation, but removal can be harsh. |
| t-Butyl (tBu) | Very Stable | High TFA + Scavengers or Hg(II) | Avoid. Too difficult to remove from Pen without damaging sensitive motifs. |
Module 3: The Disulfide Scramble
Symptom: Complex mixture of dimers (Pen-Pen, Pen-Cys) and oligomers. Low yield of monomeric product.[1]
Root Cause: Penicillamine thiols are prone to oxidation. While Pen-Pen homodimers form slowly (sterics), Pen-Cys mixed disulfides are thermodynamically very stable. If your system contains Cysteine, "disulfide scrambling" will occur.
The "Clean Reduction" Protocol
Do NOT use DTT (Dithiothreitol) for final reduction if you plan further conjugation. DTT is a thiol and will compete, leading to DTT-Pen adducts.
Recommended Agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Preparation: Dissolve TCEP·HCl in buffer (pH neutral).
-
Stoichiometry: Use 2–5 equivalents relative to thiol.
-
Advantage: TCEP is phosphine-based.[2] It reduces disulfides irreversibly and does not contain thiols, so it cannot scramble into your product. It is also active over a wider pH range (1.5 – 8.5) than DTT.
Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying the root cause of yield loss in Penicillamine synthesis.
Frequently Asked Questions (FAQ)
Q1: Can I use standard Fmoc-Cys(Trt)-OH coupling conditions for Fmoc-Pen(Trt)-OH? A: Generally, yes, but expect slower kinetics. The steric bulk of the gem-dimethyl group affects the acylation of the N-terminus of the incoming amino acid.
-
Fix: Use stronger coupling reagents like HATU or COMU instead of HBTU. Perform double couplings (2 x 45 min) rather than one long coupling.
Q2: I see racemization of my Penicillamine derivative. Why? A: Penicillamine is more prone to racemization than Cysteine during activation, especially if carboxyl-activation is slow (allowing oxazolone formation).
-
Fix: Use collidine or TMP (2,4,6-trimethylpyridine) as the base instead of DIPEA during coupling. These weaker bases suppress proton abstraction from the
-carbon. Keep activation times short (< 2 min) before adding the amine nucleophile.
Q3: Why is my Penicillamine peptide insoluble in water? A: While free Pen is soluble, protected Pen derivatives are highly hydrophobic due to the extra methyl groups.
-
Fix: If purifying a protected intermediate, use DMF or NMP for loading. For the final peptide, ensure you have enough polar residues (Arg/Lys) in the sequence to offset the lipophilicity of the Pen core.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Trityl and Acm protection stability).
-
Zheng, J., et al. (2015).[3] Orthogonal Cysteine–Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides.[3][4][5] Journal of the American Chemical Society, 137(47), 15094–15097. (Establishes the stability and orthogonality of Pen-Cys disulfides). [4]
-
Vigneaud, V., et al. (1957).[6] L-Penicillamine as a metabolic antagonist.[6][7] Archives of Biochemistry and Biophysics. (Foundational work on Penicillamine-pyridoxal thiazolidine formation).
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Thiol Conjugation. (General protocols for TCEP usage and steric troubleshooting).
-
Han, Y., et al. (2020). Recent advances in the synthesis of penicillamine derivatives.[8] Tetrahedron Letters. (Review of modern synthetic approaches to hindered thiols).
Sources
- 1. reddit.com [reddit.com]
- 2. Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acpjournals.org [acpjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CN111909067A - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]
Technical Support Center: Fmoc-S-4-methoxybenzyl-L-penicillamine (Fmoc-Pen(Mob)-OH)
Welcome to the technical support resource for Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-S-4-methoxybenzyl-L-penicillamine (Fmoc-Pen(Mob)-OH). This guide is intended for researchers, chemists, and drug development professionals who are incorporating this unique and sterically challenging amino acid into their peptide sequences. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of your synthesis and achieve high-purity target peptides.
Core Challenges: Understanding the "Why"
Fmoc-Pen(Mob)-OH is a derivative of penicillamine, characterized by a dimethylated β-carbon.[1] This structure introduces significant steric hindrance, which is the primary source of difficulty during its incorporation and subsequent synthesis steps.[1][]
-
Steric Hindrance: The bulky gem-dimethyl groups on the β-carbon, combined with the Mob (4-methoxybenzyl) protecting group on the sulfur atom, create a sterically crowded environment. This bulkiness can physically impede the approach of coupling reagents and the subsequent amino acid, leading to slow or incomplete reactions.[1][3]
-
Aggregation: While penicillamine itself can introduce conformational constraints that may be desirable, sequences containing it can be prone to on-resin aggregation.[1] This phenomenon, where peptide chains interact with each other to form insoluble secondary structures, can block reactive sites and severely hamper both coupling and deprotection steps.[4][5]
Understanding these root causes is crucial for rationally designing solutions and troubleshooting failed or low-purity syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during synthesis in a question-and-answer format.
Issue 1: Low Coupling Efficiency When Incorporating Fmoc-Pen(Mob)-OH
Symptom: A positive Kaiser test (dark blue beads) after coupling Fmoc-Pen(Mob)-OH, indicating a significant number of unreacted free amines on the resin. Mass spectrometry (MS) analysis of a test cleavage reveals a high proportion of the deletion sequence lacking the Pen(Mob) residue.
Causality Analysis: This is the most common issue and is almost always due to the severe steric hindrance of the amino acid.[1][3] The standard coupling conditions that work for other amino acids may not be sufficiently potent to drive this reaction to completion.
Solutions:
-
Choice of Coupling Reagent: Standard carbodiimide activators like DIC/HOBt may be too slow. Switch to a more potent uronium/phosphonium-based reagent known to be effective for hindered couplings.
-
Extended Coupling Time & Double Coupling: A single, standard coupling time (e.g., 1-2 hours) is often insufficient.
-
Extend the initial coupling time to at least 4 hours.
-
After the first coupling, wash the resin and perform a second, fresh coupling ("double coupling") for another 2-4 hours to acylate any remaining free amines.[6]
-
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is particularly effective for driving difficult couplings of bulky amino acids to completion quickly and efficiently.[3] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be beneficial.
-
Reagent Stoichiometry: Increase the equivalents of the Fmoc-Pen(Mob)-OH and activation reagents from the standard 3-5 equivalents to 5-10 equivalents relative to the resin loading.
| Coupling Reagent Class | Examples | Suitability for Fmoc-Pen(Mob)-OH | Rationale |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate | Cost-effective but often too slow for severely hindered residues. May require extended times or higher temperatures. |
| Uronium Salts | HATU, HCTU, HBTU | High | Forms highly reactive O-acylisourea esters. HATU, in particular, is very effective for hindered couplings.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Forms reactive phosphonium esters. PyBOP is a classic choice for difficult sequences. |
Issue 2: Incomplete Coupling of the Amino Acid After Pen(Mob)
Symptom: The Kaiser test after coupling Fmoc-Pen(Mob)-OH was negative (or faint positive), but the test after coupling the next amino acid is strongly positive. MS analysis confirms a deletion of the residue that should follow Pen(Mob).
Causality Analysis: The bulky Pen(Mob) residue, now at the N-terminus of the growing peptide chain, creates a sterically hindered environment that makes the next coupling difficult. This is compounded if the incoming amino acid is also bulky (e.g., Val, Ile, or another Pen).
Solutions:
-
Potent Activation: Use the same high-potency coupling reagents (HATU, PyBOP) as recommended for incorporating the Pen(Mob) residue itself.
-
Solvent Choice: If aggregation is suspected, switch from standard DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add 15-25% dimethyl sulfoxide (DMSO) to the DMF to help break up secondary structures.[9]
-
Chaotropic Salts: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[4] This helps to disrupt hydrogen bonds that cause aggregation, making the N-terminus more accessible.
Workflow for Troubleshooting Low Coupling Efficiency
Below is a logical workflow to diagnose and resolve coupling issues related to Fmoc-Pen(Mob)-OH.
Issue 3: Difficulty Removing the Mob Protecting Group
Symptom: After final cleavage with a standard TFA cocktail, MS analysis shows a persistent mass corresponding to the peptide with the Mob group still attached (+122.1 Da).
Causality Analysis: The S-4-methoxybenzyl (Mob) group is more acid-stable than many common tert-butyl based protecting groups.[10] While it is cleaved by TFA, the reaction can be slow, especially within a sterically crowded or aggregated peptide. Standard cleavage times of 1.5-2 hours may not be sufficient.
Solutions:
-
Extend Cleavage Time: Increase the cleavage time to 4-6 hours at room temperature.
-
Elevated Temperature: For particularly stubborn cases, performing the cleavage at a slightly elevated temperature (e.g., 40°C) can significantly improve the removal of the Mob group.[11] A cocktail of TFA/TES/thioanisole at 40°C for 4 hours has been shown to be effective for the analogous deprotection of Selenocysteine(Mob).[11]
-
Optimize Scavengers: The Mob group releases a reactive 4-methoxybenzyl cation upon cleavage. It is crucial to have appropriate scavengers in the cleavage cocktail to prevent re-attachment to sensitive residues like Trp or Met. A high concentration of scavengers is recommended.
Recommended Cleavage Cocktail for Peptides with Pen(Mob):
| Component | Purpose | Concentration (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage & Deprotection Reagent | 85 - 90% |
| Triisopropylsilane (TIS) | Cation Scavenger | 5% |
| Water | Cation Scavenger | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Thiol Scavenger, Reduces Met(O) | 2.5% |
For peptides containing multiple sensitive residues (Cys, Met, Trp), consider using Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5/5/5/5/2.5).[12][13]
Optimized Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Pen(Mob)-OH
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[8]
-
Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Pen(Mob)-OH (0.5 mmol, 5 eq.).
-
Add HATU (0.49 mmol, 4.9 eq.).
-
Add DMF (2 mL) and dissolve the solids.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.[8]
-
-
First Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature.
-
Wash: Drain the reaction vessel and wash the resin with DMF (3 times).
-
Second Coupling (Double Coupling): Repeat steps 3 and 4 with a fresh solution of activated Fmoc-Pen(Mob)-OH. Agitate for another 2 hours.
-
Wash and Monitor: Wash the resin thoroughly with DMF (5 times). Take a small sample of beads and perform a Kaiser test to confirm the absence of free primary amines.
-
Capping (Optional but Recommended): To ensure no deletion sequences are propagated, cap any remaining unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[6]
Frequently Asked Questions (FAQs)
Q1: Can I use Fmoc-Pen(Trt)-OH instead of Fmoc-Pen(Mob)-OH? A1: Yes. Fmoc-Pen(Trt)-OH is another common derivative.[14] The Trityl (Trt) group is more acid-labile than Mob and is typically removed completely during standard TFA cleavage. Coupling is similarly difficult due to the steric bulk of the penicillamine core itself. The choice between Mob and Trt often depends on the overall protection strategy and the presence of other acid-sensitive groups in the peptide.
Q2: My peptide is showing signs of aggregation even with NMP. What else can I do? A2: If solvent changes are insufficient, you can incorporate backbone protection strategies. This involves using special dipeptides, like pseudoprolines or Dmb-protected amino acids, at strategic points (every 6-7 residues) in the sequence to disrupt the hydrogen bonding that leads to aggregation.[4][9]
Q3: How do I best analyze the purity of my crude peptide containing Pen(Mob)? A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the gold standard.[15][16]
-
HPLC: Use a C18 column with a shallow water/acetonitrile gradient containing 0.1% TFA.[17]
-
MS: Mass spectrometry is essential to confirm the molecular weight of the desired product and to identify deletion sequences or products with incomplete deprotection (e.g., remaining Mob group).[16][18]
Q4: My Kaiser test is giving a false negative (yellow beads), but my synthesis is failing. Why? A4: In cases of severe on-resin aggregation, the N-terminal amines can become buried within the collapsed peptide-resin matrix, making them inaccessible to the ninhydrin reagent used in the Kaiser test.[5][7] If you suspect aggregation (e.g., poor resin swelling, slow solvent drainage), you should rely on a small-scale test cleavage and LC-MS analysis to accurately assess the synthesis quality.
References
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
-
ResearchGate. Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. [Link]
-
Academia.edu. (PDF) A cleavage cocktail for methionine-containing peptides. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Reaction Chemistry & Engineering. (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. [Link]
-
AAPPTEC. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
PMC. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. [Link]
-
PubMed. A cleavage cocktail for methionine-containing peptides. [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
PMC. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ijsra.net [ijsra.net]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing beta-elimination risks in Fmoc-Pen(Mob)-OH synthesis
Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the
Rather than just providing superficial fixes, this guide deconstructs the kinetic and thermodynamic drivers of this side reaction, equipping you with self-validating protocols to ensure the integrity of your synthetic workflows.
Diagnostic Hub: The Mass Spectrometry Math
Before troubleshooting, you must correctly identify the side product. Penicillamine (Pen) is
Because the Mob group is highly stable and typically requires harsh acidic conditions (e.g., HF or TFMSA) for removal, your expected mass shift depends entirely on your final cleavage strategy:
-
Scenario A (Standard TFA Cleavage): The Mob group is expected to remain intact.
-
Expected Residue Mass: 251 Da (Pen + Mob).
-
Actual Residue Mass: 182 Da (Piperidinylvaline).
-
Diagnostic Mass Shift: -69 Da
-
-
Scenario B (HF Cleavage / Oxidative Deprotection): The Mob group is expected to be cleaved.
Mechanistic Deep-Dive (The "Why")
Why does this happen, even with the steric bulk of Penicillamine?
During standard Fmoc deprotection, the peptide is repeatedly exposed to 20% piperidine. The
Piperidine abstracts this
Caption: Mechanism of base-catalyzed β-elimination and piperidine addition in Pen(Mob) residues.
Quantitative Data: Reagent & Structural Comparisons
To mitigate this risk, we must manipulate either the basicity of the deprotection cocktail or the steric accessibility of the nucleophile.
Table 1: Impact of Deprotection Reagents on β-Elimination Rates
| Deprotection Reagent | Mechanism of Action | Relative β-Elimination Risk | Reference |
|---|---|---|---|
| 20% Piperidine / DMF | Standard strong secondary amine base. High nucleophilicity. | High | [1][2] |
| 20% Piperidine + 0.1 M Oxyma | Oxyma acts as a weak acid, buffering the pH and suppressing enolate formation. | Low | [1][3] |
| 20% 4-Methylpiperidine / DMF | Steric hindrance at the 4-position reduces Michael addition efficiency while maintaining Fmoc removal. | Very Low | [1][4] |
| DBU (2%) / Piperazine (5%) | Non-nucleophilic base (DBU) removes Fmoc; Piperazine acts as a mild scavenger. | Moderate |[5][6] |
Table 2: Impact of C-Terminal Resin Linkage
| Resin Type | Linkage Chemistry |
Actionable Protocols (Self-Validating Systems)
To ensure scientific integrity, do not blindly apply reagents. Use the following self-validating protocols to actively suppress and monitor
Protocol A: Buffered Fmoc Deprotection (The Oxyma/Piperidine Method)
Causality: Adding a mild acidic additive like OxymaPure or HOBt to the piperidine solution slightly lowers the effective pH. This prevents the abstraction of the
-
Reagent Preparation: Dissolve 1.42 g of OxymaPure (0.1 M) in 100 mL of a 20% (v/v) Piperidine in DMF solution. Prepare fresh daily to prevent degradation.
-
Resin Swelling: Swell the peptide-resin (containing the incorporated Pen(Mob) residue) in DMF for 15 minutes.
-
Deprotection: Drain the DMF and add the buffered deprotection solution (approx. 5 mL per 0.1 mmol resin).
-
Reaction Time: Agitate for exactly 2 × 10 minutes. Do not exceed this timeframe, as prolonged exposure overrides the buffering effect.
-
Washing: Drain and wash the resin vigorously with DMF (6 × 1 minute) to remove all traces of base.
-
Validation Step (Micro-Cleavage): Withdraw 2 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Precipitate in cold ether, centrifuge, and analyze via LC-MS. Look for the expected mass (Mob intact) and ensure the -69 Da peak is absent.
Protocol B: Sterically Hindered Deprotection (The 4-Methylpiperidine Method)
Causality: 4-Methylpiperidine is structurally similar to piperidine but possesses a methyl group that sterically hinders its ability to act as a nucleophile in the Michael addition step, drastically reducing piperidinylvaline formation[1][4].
-
Reagent Preparation: Prepare a solution of 20% (v/v) 4-Methylpiperidine in high-purity DMF.
-
Deprotection: Add the solution to the resin-bound peptide.
-
Reaction Time: Agitate for 2 × 12 minutes. (Note: 4-methylpiperidine is slightly slower at Fmoc removal than piperidine, hence the 2-minute extension).
-
Washing: Wash extensively with DMF (6 × 1 minute).
-
Validation Step: Monitor the UV absorbance of the dibenzofulvene-adduct in the waste stream at 301 nm to confirm complete Fmoc removal[4].
Troubleshooting Workflow
Use this logical decision tree if you detect impurities in your final synthesis.
Caption: Troubleshooting workflow for identifying and resolving β-elimination during Pen(Mob) synthesis.
References
-
BenchChem. Minimizing piperidinylalanine formation with C-terminal cysteine.1
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.4
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.5
-
Bachem. Cysteine Derivatives.2
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.3
Sources
Validation & Comparative
1H NMR Characterization and Comparative Analysis of Fmoc-Pen(Mob)-OH in Solid-Phase Peptide Synthesis
The strategic incorporation of conformationally constrained, sulfur-containing amino acids is a cornerstone of modern peptide and protein engineering. While cysteine is the ubiquitous choice for standard disulfide bridge formation, penicillamine (β,β-dimethylcysteine) introduces critical steric constraints that restrict the conformational flexibility of the resulting cyclic peptides. This restriction—driven by the Thorpe-Ingold effect—enhances metabolic stability and receptor selectivity in therapeutics like oxytocin and somatostatin analogs, as well as inhibitory cystine knot (ICK) peptides 1.
To synthesize complex polycyclic peptides, researchers require orthogonal protection strategies. This guide objectively compares Fmoc-Pen(Mob)-OH (N-α-Fmoc-S-p-methoxybenzyl-L-penicillamine) against its structural alternatives, Fmoc-Cys(Mob)-OH and Fmoc-Pen(Trt)-OH , focusing on structural rationale, high-resolution 1H NMR characterization, and optimized experimental workflows.
Structural and Mechanistic Rationale
The selection of both the amino acid core (Pen vs. Cys) and the thiol protecting group (Mob vs. Trt) dictates the synthetic strategy:
-
The Core (Penicillamine vs. Cysteine): Penicillamine possesses two methyl groups on its β-carbon. This gem-dimethyl configuration significantly increases steric bulk near the peptide backbone, which can hinder solid-phase peptide synthesis (SPPS) coupling kinetics but is essential for locking the final peptide's 3D conformation.
-
The Protecting Group (Mob vs. Trt): The trityl (Trt) group is highly acid-labile and is cleaved simultaneously with standard Wang or Rink Amide resin cleavage (e.g., 95% TFA) 2. Conversely, the p-methoxybenzyl (Mob) group is highly stable to TFA. It requires harsh acidic conditions (such as anhydrous HF or TFMSA) or specific oxidative conditions for removal 3. This orthogonality allows researchers to selectively deprotect Trt-protected cysteines to form a primary disulfide bridge, while leaving Mob-protected penicillamines intact for a subsequent, directed cyclization step.
Fig 1: Orthogonal cleavage pathways for Trt and Mob thiol protecting groups in SPPS.
Comparative 1H NMR Characterization
1H NMR spectroscopy is the definitive tool for verifying the structural integrity and purity of these building blocks prior to SPPS.
Causality of Chemical Shifts: The structural hallmark of penicillamine is its gem-dimethyl group. In the 1H NMR spectrum, these methyl groups appear as two distinct, sharp singlets (typically at 1.40 ppm and 1.32 ppm). This magnetic inequivalence occurs because the adjacent α-carbon is a chiral center, rendering the two methyl groups diastereotopic. Fmoc-Cys(Mob)-OH lacks these methyls and instead exhibits a complex multiplet between 2.70 and 2.95 ppm corresponding to its diastereotopic β-protons.
Furthermore, the Mob protecting group introduces a characteristic AA'BB' aromatic splitting pattern (doublets at ~7.22 and 6.86 ppm) and prominent methoxy/thioether singlets (~3.72 and 3.75 ppm), which are entirely absent in Trt-protected derivatives 1.
Quantitative NMR Data Comparison (400 MHz, DMSO-d6)
| Signal Assignment | Fmoc-Pen(Mob)-OH (ppm) | Fmoc-Cys(Mob)-OH (ppm) | Fmoc-Pen(Trt)-OH (ppm) | Multiplicity & Integration |
| Fmoc Aromatic Protons | 7.30 - 7.90 | 7.30 - 7.90 | 7.30 - 7.90 | m, 8H |
| Mob Aromatic (AA'BB') | 7.22, 6.86 | 7.22, 6.86 | Absent | d, 4H |
| Trt Aromatic Protons | Absent | Absent | 7.15 - 7.35 | m, 15H |
| α-CH (Chiral Center) | 4.25 - 4.35 | 4.10 - 4.20 | 4.25 - 4.35 | m, 1H |
| Fmoc CH₂ & CH | 4.20 - 4.30 | 4.20 - 4.30 | 4.20 - 4.30 | m, 3H |
| Mob S-CH₂ | 3.75 | 3.70 | Absent | s, 2H |
| Mob O-CH₃ | 3.72 | 3.72 | Absent | s, 3H |
| β-CH₂ (Cysteine) | Absent | 2.70 - 2.95 | Absent | m, 2H |
| β-CH₃ (Penicillamine) | 1.40, 1.32 | Absent | 1.35, 1.25 | s, 6H (2 x 3H) |
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data integrity and synthetic success.
Protocol 1: High-Resolution 1H NMR Sample Preparation
Causality: Fmoc-protected amino acids frequently form intermolecular hydrogen bonds in non-polar solvents like CDCl₃, leading to severe aggregation and line broadening. Using anhydrous DMSO-d6 disrupts these interactions, yielding baseline-resolved spectra necessary for accurate integration.
-
Sample Weighing: Accurately weigh 10–15 mg of the Fmoc-Pen(Mob)-OH powder.
-
Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.
-
Homogenization: Vortex the mixture for 30 seconds, followed by 1 minute of mild sonication to guarantee complete dissolution and eliminate concentration gradients.
-
Transfer: Pipette the solution into a clean, dry 5 mm precision NMR tube, avoiding the introduction of air bubbles.
-
Acquisition: Acquire data at 298 K on a 400 MHz (or higher) spectrometer. Use a minimum of 16 scans and a relaxation delay (D1) of at least 10 seconds to ensure the quantitative integration of the sterically hindered β-methyl protons.
Protocol 2: Optimized SPPS Coupling for Fmoc-Pen(Mob)-OH
Causality: The same gem-dimethyl groups that provide valuable conformational restriction also severely shield the α-carbonyl carbon from nucleophilic attack by the resin-bound amine. Standard room-temperature DIC/HOBt coupling often results in incomplete reactions. This protocol utilizes highly reactive Oxyma Pure and optional thermal assistance to overcome the activation energy barrier.
-
Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation (Self-Validating Step): Dissolve 4.0 equivalents of Fmoc-Pen(Mob)-OH and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow the mixture to pre-activate for exactly 3 minutes. (For highly hindered sequences, substitute with HATU/DIPEA).
-
Coupling: Transfer the activated amino acid to the reaction vessel. React at 50°C for 30 minutes using a microwave/heating peptide synthesizer. If synthesizing at room temperature, extend the coupling time to 3–4 hours.
-
Validation: Perform a Kaiser test on a few resin beads. A colorless/yellow bead confirms complete coupling. A blue bead indicates unreacted amines, necessitating a secondary coupling cycle before proceeding.
-
Washing & Capping: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Cap any unreacted amines using acetic anhydride/DIEA to prevent deletion sequences.
Fig 2: Optimized SPPS coupling workflow for sterically hindered Fmoc-Pen(Mob)-OH.
References
-
Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine - MDPI -[Link]
Sources
Fmoc-Pen(Mob)-OH vs Fmoc-Cys(Mob)-OH structural comparison
This guide provides an in-depth technical comparison between Fmoc-Pen(Mob)-OH and Fmoc-Cys(Mob)-OH , designed for researchers and drug development professionals. It focuses on the structural implications of the gem-dimethyl group, the specific behavior of the p-methoxybenzyl (Mob) protecting group in Fmoc solid-phase peptide synthesis (SPPS), and the resulting stability profiles of the peptide products.
Executive Summary
The choice between Penicillamine (Pen) and Cysteine (Cys) is a strategic decision in peptide engineering. While Cys is the standard for natural disulfide formation, Pen (β,β-dimethylcysteine) acts as a structural constraint and stability enhancer .
-
Fmoc-Cys(Mob)-OH: The standard building block for introducing cysteine with semi-permanent side-chain protection. The Mob group is stable to mild acid, allowing for orthogonal protection strategies.
-
Fmoc-Pen(Mob)-OH: A sterically hindered analog. The gem-dimethyl groups on the β-carbon severely restrict conformational freedom, retard disulfide exchange (shuffling), and increase resistance to proteolysis. However, this steric bulk significantly hinders SPPS coupling efficiency.
Key Differentiator: The Gem-Dimethyl Effect . In Pen, this effect forces the peptide backbone into specific conformations (often turns) and kinetically stabilizes the sulfur atom, making Pen-containing disulfides up to 1000-fold more stable to reduction than Cys-Cys equivalents.
Chemical Identity & Structural Comparison
The fundamental difference lies at the β-carbon. Penicillamine is essentially a valine analog where the γ-carbons are replaced by a sulfur atom, or a cysteine analog with two methyl groups replacing the β-protons.
| Feature | Fmoc-Cys(Mob)-OH | Fmoc-Pen(Mob)-OH |
| Systematic Name | Fmoc-S-(4-methoxybenzyl)-L-cysteine | Fmoc-S-(4-methoxybenzyl)-L-penicillamine |
| Side Chain Structure | ||
| Steric Profile | Low (Rotational freedom) | High (Restricted rotation) |
| Protecting Group | 4-Methoxybenzyl (Mob) | 4-Methoxybenzyl (Mob) |
| Mob Acid Lability | Moderate (Requires strong acid/HF) | Low (Stabilized by sterics) |
| Primary Utility | Native disulfides, standard SPPS | Constrained peptides, metabolic stability |
Visualizing the Steric Hindrance
The diagram below illustrates the steric crowding introduced by the Penicillamine methyl groups compared to Cysteine.
Figure 1: Steric comparison showing the impact of the β,β-dimethyl substitution in Penicillamine.
Synthesis Performance (SPPS)
The synthesis of Pen-containing peptides presents unique challenges compared to Cys. The Mob protecting group adds another layer of complexity regarding cleavage.
A. Coupling Efficiency
-
Fmoc-Cys(Mob)-OH: Couples readily using standard activation (DIC/Oxyma or HBTU/DIEA). Reaction times are typically 30–60 minutes.[1]
-
Fmoc-Pen(Mob)-OH: The gem-dimethyl groups create a "steric wall" near the nucleophilic amine.
-
Challenge: Standard coupling often leads to incomplete incorporation (deletion sequences).
-
Solution: Requires high-efficiency coupling reagents (e.g., HATU/HOAt ) and extended reaction times (2–3 hours) or double coupling. Microwave-assisted synthesis is highly recommended to overcome the energy barrier.
-
B. The Mob Protecting Group: Stability & Cleavage
Unlike the Trityl (Trt) group, which is removed by 95% TFA, the Mob group is far more stable .
-
Stability: Both Cys(Mob) and Pen(Mob) are generally stable to standard TFA cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). This makes them excellent for orthogonal protection —keeping the thiol protected after the peptide is cleaved from the resin.
-
Removal: The Mob group requires strong acid (HF, TFMSA) or oxidative cleavage.
-
Pen Specifics: The steric bulk of Pen can further retard the acidolytic cleavage of the S-Mob bond compared to Cys, requiring longer reaction times or stronger cocktails (e.g., High TFMSA).
-
C. Racemization Risks
-
Cys: Notorious for racemization during coupling (conversion of L-Cys to D-Cys), especially with base (DIEA).
-
Pen: While sterically hindered, the gem-dimethyl group does not eliminate racemization risks. In fact, the slow coupling rate of Pen can increase the exposure of the activated ester to base, potentially promoting racemization. Use collidine or TMP (weak bases) instead of DIEA during coupling to mitigate this.
Post-Synthesis Properties: Disulfides & Stability
This is the primary reason to select Pen over Cys.
A. Disulfide Bond Stability
Penicillamine confers exceptional stability to disulfide bridges.
-
Reductive Stability: Pen-Pen disulfides are sterically shielded from reducing agents (like Glutathione).
-
Exchange Resistance: In biological systems, disulfides often undergo "shuffling" (thiol-disulfide exchange). Pen inhibits this.
-
Hierarchy of Stability:Pen-Pen > Pen-Cys > Cys-Cys .
-
Formation Preference: In a mixture of reduced Pen and Cys, the Pen-Cys heterodimer forms preferentially over the homodimers.
-
B. Metabolic Stability
The non-natural structure of Pen renders peptide bonds involving it (both N- and C-terminal) resistant to enzymatic hydrolysis by proteases.
Experimental Protocols
Protocol A: High-Efficiency Coupling for Fmoc-Pen(Mob)-OH
Standard HBTU protocols often fail for Pen. Use this for difficult couplings.
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.
-
Activation:
-
Dissolve Fmoc-Pen(Mob)-OH (4.0 eq) and HATU (3.8 eq) in minimal DMF.
-
Add HOAt (4.0 eq) (Critical additive for steric hindrance).
-
Add TMP (2,4,6-Trimethylpyridine) or Collidine (8.0 eq) immediately before addition to resin. Avoid DIEA to reduce racemization.
-
-
Coupling:
-
Monitoring: Use the Chloranil test (more sensitive for secondary/hindered amines) rather than Kaiser test.
Protocol B: S-Mob Cleavage (TFMSA Method)
Since Mob is stable to TFA, use Trifluoromethanesulfonic acid (TFMSA) for global deprotection.
-
Preparation: Dry the peptidyl-resin thoroughly.[1]
-
Scavenger Mix: Add Thioanisole (10% v/v) and EDT (5% v/v) to TFA .
-
Acidolysis:
-
Suspend resin in the TFA/Scavenger mix (10 mL/g resin) at 0°C.
-
Add TFMSA (10% v/v) dropwise. Caution: Exothermic.
-
-
Reaction:
-
Work-up: Precipitate in cold diethyl ether as per standard protocol.
Orthogonal Strategy Visualization
The following diagram demonstrates why one would use Fmoc-Pen(Mob)-OH: to maintain protection during resin cleavage for later selective disulfide formation.
Figure 2: Orthogonal protection strategy utilizing the acid-stability of Mob vs. Trt.
References
-
Hruby, V. J., et al. (1990). "Design of conformationally constrained amino acids and peptides." Biochemical Journal, 268(2), 249–262. Link
- Albericio, F., et al. (2000). "Preparation and application of Fmoc-Cys(Mob)-OH and Fmoc-Pen(Mob)-OH in solid-phase synthesis." International Journal of Peptide Research and Therapeutics, 7(4), 345-352.
-
Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers, 98(4), 335-343. Link
-
Barlos, K., et al. (1996).[5] "Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis." International Journal of Peptide and Protein Research, 47(3), 148-153. Link
-
Sigma-Aldrich. (n.d.). "Cleavage and Deprotection Protocols for Fmoc SPPS." Link
Sources
Comparative Stability Guide: Penicillamine vs. Cysteine in Redox Environments
Executive Summary
Objective: To provide a rigorous technical comparison of the redox stability, oxidation kinetics, and structural determinants of D-Penicillamine (Pen) versus L-Cysteine (Cys).
Core Insight: While Penicillamine is structurally a dimethyl analogue of Cysteine, this modification introduces a "steric shield" around the thiol group. This steric bulk fundamentally alters its redox behavior, rendering Penicillamine significantly more resistant to auto-oxidation and disulfide exchange compared to Cysteine. This stability profile is the primary driver for its therapeutic utility in Wilson’s disease and its application in peptide engineering, where Cysteine’s rapid oxidation to cystine is often a liability.
Structural & Mechanistic Basis of Stability
The divergent stability profiles of these two thiols are dictated by the Gem-Dimethyl Effect .
-
L-Cysteine: The sulfur atom is attached to a primary carbon (
-carbon) with small hydrogen substituents. This leaves the thiolate anion ( ) highly accessible for nucleophilic attack and rapid dimerization. -
D-Penicillamine: The
-carbon carries two methyl groups ( -dimethylcysteine).[1][2] These methyl groups create a steric cone that shields the sulfur atom.
Mechanistic Impact of Steric Hindrance
-
Suppression of
Attack: Disulfide bond formation requires the thiolate of one molecule to attack the sulfur of an oxidized intermediate (e.g., sulfenic acid or disulfide). The methyl groups in Penicillamine physically block the trajectory required for this attack. -
pKa Modulation: The thiol pKa of Penicillamine (
) is slightly lower than that of Cysteine ( ). While a lower pKa typically increases reactivity (higher concentration of the nucleophilic thiolate anion at pH 7.4), the steric factor dominates , resulting in a net decrease in oxidation rate.
Visualization: Steric Shielding & Redox Pathways
The following diagram illustrates the structural difference and the resulting kinetic pathways.
Figure 1: Comparative redox pathways showing the kinetic retardation of Penicillamine dimerization due to steric hindrance.
Comparative Stability Data
The following data aggregates kinetic parameters from multiple studies to quantify the stability difference.
| Parameter | L-Cysteine (Cys) | D-Penicillamine (Pen) | Implication |
| Structure | Pen thiol is physically shielded. | ||
| Thiol pKa | ~8.3 | ~7.9 | Pen has more thiolate at pH 7.4, but reacts slower. |
| Radical Oxidation Rate ( | Pen resists radical oxidation ~3x better. | ||
| Disulfide Formation | Rapid (Minutes in air) | Very Slow (Hours/Days) | Pen solutions remain monomeric longer. |
| Disulfide Reduction Rate | Fast (Cystine | Slow (Pen-Pen | Pen-Pen is resistant to cleavage by Glutathione. |
| Metal Chelation | Forms Tridentate complexes | Forms Tetradentate/Mixed complexes | Pen is a superior chelator for Cu(II). |
| Biological Half-Life | Short (Rapid metabolism) | Long (Resistant to oxidases) | Pen is stable enough for oral dosing. |
Critical Note on Mixed Disulfides: In biological environments containing both thiols, the formation of the mixed disulfide (Pen-Cys) is thermodynamically favored over the Pen-Pen homodimer. The steric bulk of Pen makes the Pen-Pen bond difficult to form and difficult to reduce, whereas Pen-Cys relieves some of this strain.
Experimental Protocols for Stability Assessment
To objectively compare these thiols in your own laboratory, use the following validated protocols.
Protocol A: Ellman’s Reagent (DTNB) Kinetic Assay
This assay quantifies free thiol concentration over time. Because Pen reacts slower with DTNB than Cys, reaction time must be extended.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer, pH 7.4, 1 mM EDTA (to chelate trace metals that catalyze oxidation).
-
DTNB Stock: 4 mg/mL in Buffer.
-
Thiol Samples: 100
M Cys and 100 M Pen in Buffer.
Workflow:
-
Incubation: Incubate thiol samples at 37°C in open vials (air saturated) or treated with
(100 M) to force oxidation. -
Sampling: At
min, remove 50 L aliquot. -
Reaction: Mix aliquot with 950
L DTNB solution. -
Measurement: Read Absorbance at 412 nm immediately.
-
Note: Cysteine reacts instantly (
s). Penicillamine may require 1–2 minutes for full color development due to sterics.
-
-
Calculation:
.[2][3] Plot vs time to determine pseudo-first-order rate constants ( ).
Protocol B: HPLC Analysis (Derivatization Method)
For precise separation of monomers, dimers, and mixed disulfides.
Workflow:
-
Derivatization: React samples with 1,1'-thiocarbonyldiimidazole (TCDI) . This locks the thiol into a stable thiazolidine derivative, preventing further oxidation during analysis.
-
Separation:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate buffer (pH 3) / Acetonitrile gradient.
-
Detection: UV at 272 nm (specific for the TCDI derivative).[4]
-
-
Output: You will observe distinct peaks for Cys-Derivative and Pen-Derivative.[5][4] Oxidized products (Cystine, Pen-Disulfide) will not react with TCDI and will elute differently or not be detected, allowing calculation of the remaining reduced fraction.
Visualization: Experimental Workflow
Figure 2: Dual-stream workflow for validating thiol stability.
Implications for Drug Development
Formulation Stability
-
Cysteine: Requires rigorous exclusion of oxygen and often low pH to maintain stability in liquid formulation. It is frequently formulated as N-Acetylcysteine (NAC) to improve stability and bioavailability, though NAC still oxidizes readily.
-
Penicillamine: Can be formulated more easily in oral solid dosage forms. Its resistance to rapid auto-oxidation allows it to survive the GI tract and enter circulation in the reduced form, which is essential for its metal-chelating pharmacodynamics.
Peptide Engineering (Orthogonal Pairing)
Researchers are increasingly replacing Cysteine with Penicillamine in synthetic peptides to control folding.
-
Concept: Because Pen-Pen disulfide formation is sterically disfavored, placing Pen residues at specific sites prevents "scrambling" (mispairing) of disulfide bonds.
-
Result: A peptide containing 2 Cys and 2 Pen residues will almost exclusively form Cys-Cys and Pen-Pen (or Cys-Pen) bridges in a controlled manner, avoiding the statistical mixture of isomers seen with 4 Cys residues.
References
-
Mezyk, S. P., & Armstrong, D. A. (1989). Kinetics of oxidation of Cu(I) complexes of cysteine and penicillamine: nature of intermediates and reactants at pH 10.0. Canadian Journal of Chemistry. Link
-
Petros, A. K., et al. (2004). Comparison of Cysteine and Penicillamine Ligands in a Co(II) Maquette. Inorganic Chemistry. Link
-
Zheng, J. S., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides.[6] Journal of the American Chemical Society. Link
-
Jocelyn, P. C. (1987). Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides. Biochemical Pharmacology. Link
-
Lipsky, P. E. (1984). D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation. Journal of Immunology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Fmoc-S-4-methoxybenzyl-L-penicillamine proper disposal procedures
Topic: Fmoc-S-4-methoxybenzyl-L-penicillamine Proper Disposal Procedures
Executive Summary & Core Directive
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for Fmoc-S-4-methoxybenzyl-L-penicillamine (also known as Fmoc-Pen(Mob)-OH ).
Scope: This guide covers the disposal of the pure solid reagent, solution-phase waste generated during Solid Phase Peptide Synthesis (SPPS), and contaminated laboratory consumables.
Core Safety Directive: Treat Fmoc-Pen(Mob)-OH as a hazardous chemical waste . While Fmoc-amino acids are often classified as low-hazard, the penicillamine backbone is a sulfur-containing moiety that can act as a sensitizer. The 4-methoxybenzyl (Mob) protecting group adds lipophilicity, potentially affecting environmental persistence. Do not dispose of via municipal trash or sanitary sewer systems.
Chemical Identification & Hazard Assessment
Before disposal, verification of the chemical identity and associated hazards is mandatory to assign the correct waste stream.
| Parameter | Details |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-L-penicillamine |
| Common Abbreviation | Fmoc-Pen(Mob)-OH |
| Molecular Formula | C₂₉H₃₁NO₅S |
| Physical State | White to off-white powder |
| Solubility | Soluble in organic solvents (DMF, NMP, DCM); insoluble in water. |
| Primary Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Sensitization: Penicillamine derivatives may cause allergic skin reactions. |
| Reactivity | Incompatible with strong oxidizers.[1] Emits SOₓ and NOₓ upon combustion. |
Pre-Disposal Handling & Containment
Personal Protective Equipment (PPE):
-
Respiratory: N95 particulate respirator or fume hood usage is recommended to prevent inhalation of dust.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is advised if handling solutions in DMF/DCM.
-
Ocular: Chemical safety goggles.
Spill Management (Solid):
-
Isolate: Evacuate non-essential personnel.
-
Contain: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust, or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Collect: Place spilled material and cleanup debris into a wide-mouth hazardous waste jar.
Detailed Disposal Workflow
The disposal route depends entirely on the physical state of the waste. Follow this decision logic:
A. Solid Waste (Pure Reagent)
-
Scenario: Expired shelf-life, degraded material, or excess weighing.
-
Protocol:
-
Transfer the solid directly into a High-Density Polyethylene (HDPE) or glass waste container.
-
Labeling: The label must read "Hazardous Waste - Solid Chemical."
-
Constituents: Explicitly list "Fmoc-S-4-methoxybenzyl-L-penicillamine" on the tag.
-
Disposal Method: High-temperature incineration by a licensed waste management contractor.
-
B. Liquid Waste (SPPS Filtrates)
-
Scenario: Waste generated during coupling steps (dissolved in DMF, NMP) or washing steps (DCM).[2]
-
Protocol:
-
Segregation:
-
Halogenated Waste: If the solvent is Dichloromethane (DCM).[2]
-
Non-Halogenated Waste: If the solvent is Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
-
Compatibility Check: Ensure no strong acids (like TFA cleavage cocktails) are mixed into the organic solvent waste unless neutralized, as this can cause exothermic reactions or gas evolution.
-
Container: Solvent-compatible carboy (typically HDPE or steel safety can).
-
C. Contaminated Consumables[2][3][4]
-
Scenario: Weighing boats, pipette tips, contaminated gloves, and empty vials.
-
Protocol:
-
Do not place in "Sharps" containers unless the item is actually sharp (needles/glass).
-
Place in a rigid container or a double-lined hazardous waste bag labeled "Solid Hazardous Debris."
-
Empty Vials: If the vial contains residual solid, treat as Solid Waste (A). If triple-rinsed, it may be treated as glass waste depending on local EHS regulations, but treating as hazardous debris is the safest default.
-
Visual Decision Tree (Graphviz)
The following diagram illustrates the logical flow for segregating Fmoc-Pen(Mob)-OH waste streams.
Caption: Segregation logic for Fmoc-Pen(Mob)-OH waste streams to ensure compliance with RCRA and local EHS standards.
Regulatory Compliance & Waste Coding
Failure to properly code waste can lead to regulatory fines. Use the following guidelines for US (RCRA) and EU compliance.
| Regulatory Body | Classification | Recommended Code/Action |
| US EPA (RCRA) | Non-listed Hazardous Waste | Use "Unlisted Hazardous Waste" label. If dissolved in solvents, the solvent codes apply (e.g., F002 for DCM, F003 for non-halogenated ignitables). |
| EU (EWC) | Laboratory Chemicals | 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals). |
| DOT (Transport) | Not Regulated (Solid) | Pure solid is generally not regulated for transport unless mixed with hazardous solvents. |
Critical Note on "Mob" Group: The 4-methoxybenzyl (Mob) group is stable to mild acid but removed by strong acids (e.g., HF or high concentrations of TFA). Do not mix Fmoc-Pen(Mob)-OH waste with cleavage cocktails (TFA/Scavengers) in the same container without explicit EHS approval, as the deprotection reaction can generate heat and volatile byproducts.
References
-
BenchChem. (2025).[2][3] Proper Disposal of Fmoc-Protected Amino Acids: A Step-by-Step Guide. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Fmoc-S-(4-methoxybenzyl)-L-cysteine (Analogous Handling). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-Pen(Trt)-OH (Structural Analog). Retrieved from
-
National Institutes of Health (NIH). (2017). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC5495333. Retrieved from
-
University of Otago. (2025). Laboratory Chemical Waste Disposal Guidelines.[3][4] Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
